Molecular Weight, Formula, and Synthetic Utility of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one in Targeted Protein Degradation
Executive Summary In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the architectural precision of molecular glues and Proteolysis Targeting Chimeras (PROTACs) dictates both target selectivity and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the architectural precision of molecular glues and Proteolysis Targeting Chimeras (PROTACs) dictates both target selectivity and degradation efficiency. 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921-07-8) has emerged as a highly strategic building block in this domain. Serving as a bioisostere and functional analog to classical isoindolinones (such as those found in lenalidomide), this brominated pyrrolopyridinone scaffold provides unique physicochemical vectors for binding the Cereblon (CRBN) E3 ligase.
This technical guide provides an in-depth physicochemical profile of the compound, elucidates its mechanistic role in the degradation of Ikaros Family Zinc Finger 2 (IKZF2/Helios) proteins, and details a self-validating synthetic protocol for its integration into advanced therapeutic pipelines.
Chemical Identity and Physicochemical Profiling
The structural integration of a pyridine nitrogen within the classical isoindolinone framework fundamentally alters the electronic distribution, pKa, and topological polar surface area (TPSA) of the resulting degrader molecule. The presence of the bromine atom at the 2-position serves as an ideal orthogonal handle for transition-metal-catalyzed cross-coupling reactions.
The quantitative physicochemical data for this intermediate is summarized in Table 1 [1].
Table 1: Quantitative Physicochemical Data
Property
Value
Compound Name
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
CAS Registry Number
1823921-07-8
Molecular Formula
C₇H₅BrN₂O
Exact Molecular Weight
213.034 g/mol
SMILES String
Brc1ccc2C(=O)NCc2n1
Core Scaffold
Pyrrolo[3,4-b]pyridine
Primary Synthetic Utility
Halide electrophile for C-C/C-N cross-coupling
Strategic Utility in Targeted Protein Degradation (TPD)
The Pyrrolopyridinone Scaffold Advantage
Classical molecular glues utilize a glutarimide ring connected to an isoindolinone core to hijack CRBN. However, achieving selective degradation of specific neo-substrates—such as IKZF2 (Helios), a transcription factor critical in regulatory T-cell (Treg) immunosuppression—requires subtle modifications to the solvent-exposed regions of the ternary complex.
Replacing the all-carbon benzene ring of the isoindolinone with a pyridine ring (yielding the pyrrolo[3,4-b]pyridin-5-one core) introduces a novel hydrogen-bond acceptor. This modification alters the ligand's interaction with the CRBN surface and the recruited neo-substrate, optimizing the thermodynamic stability of the CRBN-Ligand-IKZF2 ternary complex [2].
Mechanism of Action: IKZF2 Degradation Pathway
Once synthesized into a mature degrader, the pyrrolopyridinone derivative acts as a molecular bridge. The pathway relies on the proximity-induced ubiquitination of IKZF2, leading to its subsequent destruction by the cell's native proteasome machinery.
Fig 1: CRBN-mediated targeted protein degradation pathway of IKZF2.
To utilize 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one in the synthesis of IKZF2 degraders, researchers typically employ palladium-catalyzed cross-coupling (e.g., Negishi coupling). The following protocol is engineered for high-fidelity execution, embedding causality into every step to ensure a self-validating workflow.
Handling and Storage Causality
Moisture Sensitivity: Brominated pyrrolopyridinones and their corresponding coupling partners (especially organozinc reagents) are highly sensitive to moisture. Storage must be maintained under an inert atmosphere (N₂ or Ar) [3].
Causality: Exposure to atmospheric moisture leads to the premature protonation of the organozinc reagent, quenching it into an unreactive alkane. This directly causes coupling failures and the recovery of unreacted starting material.
Fig 2: Negishi cross-coupling workflow for synthesizing IKZF2 degrader precursors.
Step-by-Step Protocol & In-Process Controls
This protocol details the coupling of 2-bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one with a zincated piperidine derivative, a standard transformation in PROTAC/glue synthesis [2].
Step 1: Reaction Setup and Purging
Charge an oven-dried Schlenk flask with 2-bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (100 mg, 0.469 mmol) and XPhos Pd cycle G2 (55 mg, 0.070 mmol).
Evacuate the flask and backfill with high-purity nitrogen three times.
Causality: XPhos Pd G2 is utilized because the bulky biaryl phosphine ligand prevents the formation of inactive palladium dimers. The strict nitrogen purging prevents the irreversible oxidation of the highly active Pd(0) species generated in situ.
Step 2: Reagent Addition
3. Inject anhydrous Tetrahydrofuran (THF) (2.3 mL) through a septum to suspend the solids.
4. Dropwise, add a 0.5 M solution of (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide in THF (approx. 1.4 mL, 0.70 mmol).
Causality: The zinc reagent is added in a 1.5x stoichiometric excess to compensate for any trace moisture in the system and to drive the transmetalation step of the catalytic cycle to completion.
Step 3: Thermal Activation and Self-Validation
5. Heat the reaction mixture to 60°C for 4 hours.
6. In-Process Control (Self-Validation): At the 2-hour mark, extract a 10 µL aliquot, quench it in aqueous NH₄Cl, and analyze via LC-MS.
Validation Metric: The protocol is validating successfully if the LC-MS trace shows the depletion of the
213.03 peak (starting material) and the emergence of the product mass. If the 213.03 peak persists alongside a homocoupled zinc byproduct, it indicates premature catalyst death. The corrective action is to spike the reaction with an additional 2 mol% of XPhos Pd G2.
Step 4: Quenching and Isolation
7. Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
8. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the coupled intermediate.
Conclusion
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is far more than a simple heterocyclic intermediate; it is a precision-engineered scaffold with a molecular weight of 213.034 g/mol that unlocks novel chemical space in Targeted Protein Degradation. By leveraging its unique electronic profile and reliable cross-coupling reactivity, drug development professionals can synthesize next-generation molecular glues capable of degrading elusive oncogenic targets like IKZF2.
References
Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (WO2020165834A1)
Exploratory
Medicinal Chemistry Applications of Pyrrolo[3,4-b]pyridin-5-one Scaffolds: A Comprehensive Technical Guide
Structural Rationale and Pharmacophore Properties The pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged polyheterocyclic core in modern drug discovery. Structurally, it is an1[1].
Author: BenchChem Technical Support Team. Date: March 2026
Structural Rationale and Pharmacophore Properties
The pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged polyheterocyclic core in modern drug discovery. Structurally, it is an1[1]. The strategic bioisosteric replacement of a benzene ring with a pyridine ring fundamentally alters the electronic distribution and lipophilicity (LogP) of the molecule. This modification introduces a basic nitrogen atom that serves as a potent hydrogen-bond acceptor, enhancing aqueous solubility and enabling novel dipole-dipole interactions within target protein binding pockets[2]. Consequently, this scaffold is highly modular, allowing medicinal chemists to3[3].
Therapeutic Applications and Target Engagement
Oncology: Kinase Inhibition and GPCR Antagonism
In the context of breast carcinoma, specific pyrrolo[3,4-b]pyridin-5-one derivatives have demonstrated significant1[1]. Mechanistically, these compounds act as allosteric inhibitors of the serine/threonine kinase AKT1 (AKT1-aIs) and as antagonists for the Orexin type 2 receptor (Ox2R), a GPCR uniquely overexpressed in certain breast cancer phenotypes[1]. Molecular docking studies reveal that the pyrrolo[3,4-b]pyridin-5-one nucleus forms4
4[4]. This stabilizes the inactive conformation of the kinase, preventing its membrane translocation and subsequent phosphorylation.
Fig 1: Mechanism of AKT1 allosteric inhibition by pyrrolo[3,4-b]pyridin-5-one derivatives.
Beyond oncology, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been patented as5[5]. By selectively enhancing M4 receptor signaling without directly binding to the highly conserved orthosteric acetylcholine site, these scaffolds offer a targeted approach to treating the cognitive and psychotic symptoms of schizophrenia and Alzheimer's disease, minimizing the cholinergic side effects typically associated with non-selective orthosteric agonists[5].
Antiviral Applications
Recent expansions of the scaffold include6[6]. These compounds have been synthesized and evaluated for their binding affinity against the SARS-CoV-2 main protease (MPro) and replicase, demonstrating the broad-spectrum utility of the core structure in infectious disease drug design[6].
Synthetic Methodologies: The Ugi-Zhu Cascade
The most efficient and atom-economical route to access highly substituted pyrrolo[3,4-b]pyridin-5-ones is the1[1]. This one-pot multicomponent reaction (MCR) involves the condensation of an aldehyde, a primary amine, and an
-isocyanoacetamide to form a 5-aminooxazole intermediate. Subsequent addition of maleic anhydride triggers an intermolecular aza-Diels-Alder cycloaddition, followed by intramolecular N-acylation, decarboxylation, and dehydration to yield the final aromatized bicyclic system[7].
Causality Behind Experimental Choices:
Catalyst Selection:6[6]. They effectively activate the imine intermediate for isocyanide insertion without being deactivated by the water molecules generated during imine formation and the final dehydration step.
Solvent and Thermodynamics:6[6]. The high boiling point and non-polar nature of these solvents provide the necessary thermal energy to overcome the high activation barrier of the aza-Diels-Alder cycloaddition, while driving the equilibrium forward via the expulsion of CO2 gas.
Fig 2: One-pot Ugi-Zhu cascade workflow for pyrrolo[3,4-b]pyridin-5-one synthesis.
Experimental Protocols
Protocol A: One-Pot Microwave-Assisted Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
This protocol is designed as a self-validating system. The physical evolution of gas and the distinct shift in TLC retention factor (
) provide real-time confirmation of cascade progression.
Imine Formation: In a 10 mL microwave-safe pressure vial, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in 2.0 mL of anhydrous toluene. Add Yb(OTf)3 (5 mol%) as the catalyst. Stir at room temperature for 15 minutes.
Isocyanide Insertion: Add the
-isocyanoacetamide (1.0 mmol) to the reaction mixture. Seal the vial and stir at room temperature for 2 hours to form the 5-aminooxazole intermediate.
Self-Validation Check: Spot the mixture on a silica TLC plate (Hexane/EtOAc 7:3); the disappearance of the isocyanide spot confirms complete UZ-3CR conversion.
Cascade Trigger: Open the vial and add maleic anhydride (1.2 mmol). Reseal the pressure vial.
Microwave Irradiation: Subject the mixture to microwave irradiation (150 W) at 80 °C for 20 minutes.
Self-Validation Check: The generation of CO2 during the decarboxylation step will increase the internal pressure of the vial (monitored by the microwave reactor's pressure sensor), confirming the aromatization step is actively occurring.
Workup: Remove the solvent under reduced pressure. Extract the crude mixture with ethyl acetate (3 × 10 mL) and wash with aqueous Na2CO3 (3 × 10 mL) to remove unreacted maleic anhydride and acidic byproducts. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
To ensure trustworthiness, this protocol incorporates internal controls to isolate the compound's true cytotoxic effect from solvent-induced artifacts.
Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in 96-well plates at a density of
cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cellular adherence.
Compound Treatment: Prepare serial dilutions of the synthesized pyrrolo[3,4-b]pyridin-5-one derivatives in DMSO, ensuring the final DMSO concentration in the culture media does not exceed 0.1% (v/v). Treat the cells for 48 hours.
Self-Validation Check: Include a vehicle control (0.1% DMSO in media) and a positive control (Doxorubicin, 1 μM). The vehicle control ensures that any observed cell death is strictly due to the test compound, not solvent toxicity. The positive control validates the dynamic range and sensitivity of the assay.
MTT Incubation: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C. The mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization and Readout: Carefully aspirate the media. Add 100 μL of neat DMSO to each well to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.
Quantitative Data Summary
The following table synthesizes the biological evaluation data of key pyrrolo[3,4-b]pyridin-5-one derivatives across various therapeutic indications:
Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor
Source: Google Patents
URL
Source: PMC / Pharmaceuticals (Basel)
Title: Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity
Source: Frontiers in Chemistry
URL
Title: Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy
Source: MDPI / Molecules
URL
Title: Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro)
Title: Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2
Source: PMC / Pharmaceuticals
URL
Strategic Utilization of 2-Bromo-Pyrrolo-Pyridine Derivatives in Kinase Inhibitor Discovery: A Technical Whitepaper
Executive Summary In the landscape of modern targeted therapeutics, the 1H-pyrrolo[2,3-b]pyridine core—commonly known as 7-azaindole—has emerged as a privileged bioisosteric scaffold. Its ability to mimic purine bases ma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the 1H-pyrrolo[2,3-b]pyridine core—commonly known as 7-azaindole—has emerged as a privileged bioisosteric scaffold. Its ability to mimic purine bases makes it an exceptional hinge-binding motif for ATP-competitive kinase inhibitors. However, the true synthetic power of this scaffold is unlocked through regioselective halogenation. Specifically, the 2-bromo-pyrrolo-pyridine derivative serves as a critical, versatile intermediate. By providing a highly reactive synthetic handle at the C-2 position, it enables late-stage diversification via palladium-catalyzed cross-coupling, allowing medicinal chemists to probe adjacent hydrophobic pockets and gatekeeper residues within kinase active sites.
This whitepaper dissects the structural biology, synthetic causality, and self-validating experimental workflows required to leverage 2-bromo-7-azaindole derivatives in rational drug design.
Structural Rationale: The 7-Azaindole Scaffold as a Hinge Binder
The majority of small-molecule kinase inhibitors are designed as ATP competitors that interact with the highly conserved hinge region of the kinase domain. The 7-azaindole core is uniquely suited for this task due to its electronic distribution and hydrogen-bonding capabilities (1)[1].
Mechanistically, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor. Together, they form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region, perfectly mimicking the binding mode of the adenine ring of endogenous ATP. This structural paradigm was clinically validated by the discovery of Vemurafenib (PLX4032), an FDA-approved BRAF V600E inhibitor for metastatic melanoma, which was optimized from a simple 7-azaindole fragment (2)[2].
Logic of BRAF V600E inhibition by ATP-competitive 7-azaindole derivatives.
The Strategic Role of the 2-Bromo Substitution
While the core 7-azaindole anchors the molecule to the hinge, achieving kinase selectivity requires vectoring substituents into adjacent, less-conserved regions (e.g., the DFG-out pocket or the ribose-binding pocket). The C-2 position of the pyrrole ring is geometrically ideal for directing functional groups toward these secondary pockets (3)[3].
The 2-bromo derivative is the premier intermediate for this purpose. From a mechanistic standpoint, the carbon-bromine (C-Br) bond provides an intrinsic reactivity advantage over carbon-chlorine (C-Cl) bonds during the oxidative addition step of palladium-catalyzed cross-coupling reactions (4)[4]. This lower activation energy allows for milder reaction conditions, preventing the degradation of sensitive functional groups during late-stage library synthesis.
Quantitative Binding Data of 7-Azaindole Derivatives
The table below summarizes the structure-activity relationship (SAR) impact of 7-azaindole derivatives across various kinase targets, demonstrating the broad utility of the scaffold.
To ensure reproducibility and scientific integrity, the synthesis of 2-substituted 7-azaindoles must be approached as a self-validating system. The following protocols detail the causality behind each reagent choice and the Quality Control (QC) metrics required to validate each step.
Protocol 1: N-Protection via Tosylation
Objective: Mask the pyrrole NH to prevent catalyst poisoning and direct subsequent metalation.
Procedure: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF. Cool to 0 °C under N2. Add NaH (60% dispersion, 1.5 eq) portion-wise. Stir for 30 mins until H2 evolution ceases. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise. Stir at room temperature for 2 hours (7)[7].
Causality: The tosyl group serves a dual purpose. First, it prevents the nucleophilic pyrrole nitrogen from coordinating with the palladium catalyst in downstream Suzuki couplings, which would cause severe catalyst deactivation. Second, its strong electron-withdrawing nature increases the kinetic acidity of the adjacent C-2 proton, perfectly setting the stage for Directed Ortho-Metalation (DOM).
Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc 3:1). Validation is confirmed by the disappearance of the highly polar NH starting material.
H-NMR will show a characteristic downfield shift of the C-2 and C-3 protons and the appearance of the tosyl methyl singlet at ~2.3 ppm.
Protocol 2: Regioselective C-2 Bromination via DOM
Objective: Install the versatile bromine handle exclusively at the C-2 position.
Procedure: Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine in anhydrous THF and cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise to selectively lithiate the C-2 position. After 1 hour, introduce an electrophilic bromine source such as 1,2-dibromotetrafluoroethane (1.2 eq) (8)[8].
Causality: The bulky tosyl group sterically hinders the C-3 position while electronically acidifying the C-2 proton, ensuring lithiation occurs exclusively at C-2. 1,2-dibromotetrafluoroethane is preferred over elemental Br2 as it avoids destructive over-bromination and provides a clean, self-indicating halogen transfer.
Self-Validation (QC): LC-MS analysis of the crude mixture must reveal the characteristic
and isotopic pattern (1:1 ratio) indicative of mono-bromination.
Protocol 3: Late-Stage Diversification via Suzuki-Miyaura Coupling
Objective: Couple the 2-bromo-7-azaindole core with an aryl boronic acid to generate a targeted inhibitor.
Procedure: Combine 2-bromo-1-tosyl-7-azaindole (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed 4:1 mixture of 1,4-Dioxane and water. Heat to 90 °C for 4-6 hours.
Causality: The biphasic Dioxane/H2O system is critical: the organic phase dissolves the substrates, while the aqueous phase dissolves the K2CO3, generating the reactive boronate complex essential for the transmetalation step onto the palladium center. The C-Br bond's superior oxidative addition kinetics allow this reaction to proceed cleanly at 90 °C.
Self-Validation (QC): Following coupling, the tosyl group is removed using TBAF or NaOH. Final structural confirmation is achieved via 2D-NMR (NOESY) to verify the spatial proximity of the newly introduced C-2 aryl group to the C-3 proton, confirming regiocontrol.
Synthetic workflow for 2-substituted 7-azaindole kinase inhibitors.
Conclusion
The 2-bromo-pyrrolo-pyridine architecture is more than just a chemical intermediate; it is a strategic gateway in rational drug design. By mastering the causality behind its protection, regioselective metalation, and cross-coupling, medicinal chemists can rapidly generate robust libraries of ATP-competitive inhibitors. The self-validating protocols outlined above ensure that structural integrity is maintained from the initial 7-azaindole scaffold all the way to the final, biologically active 2-substituted kinase inhibitor.
References
BenchChem Technical Support Team. 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Benchchem.
Bollag, G., et al. Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research - AACR Journals.
ChemicalBook. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
PharmaBlock. Azaindoles in Medicinal Chemistry.
RCSB Protein Data Bank. 3FQH: Crystal structure of spleen tyrosine kinase complexed with a 2-substituted 7-azaindole.
NIH PubMed Central.
BenchChem Technical Support Team. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
Patsnap. Synthesis method of 1H-pyrrolo[2,3-b]pyridine-2-boronic acid pinacol ester.
The Electronic and Pharmacological Landscape of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
Executive Summary The pyrrolo[3,4-b]pyridin-5-one ring system is a highly versatile, fused bicyclic polyheterocycle that has emerged as a privileged scaffold in both medicinal chemistry and materials science. As an aza-a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolo[3,4-b]pyridin-5-one ring system is a highly versatile, fused bicyclic polyheterocycle that has emerged as a privileged scaffold in both medicinal chemistry and materials science. As an aza-analogue of the well-known isoindolin-1-one core[1], its unique electronic properties—characterized by an electron-deficient pyridine ring fused to a hydrogen-bond-capable lactam—endow it with exceptional target-binding affinities and tunable photophysical behaviors.
This whitepaper provides an in-depth technical analysis of the scaffold's electronic structure, details a self-validating synthetic protocol for its assembly, and explores its dual utility as a potent pharmacological agent and an advanced optoelectronic probe.
Electronic Structure and Photophysical Properties
The fundamental utility of the pyrrolo[3,4-b]pyridin-5-one core stems from its highly polarized electronic distribution. The integration of an electronegative nitrogen atom into the six-membered aromatic ring significantly lowers the Highest Occupied Molecular Orbital (HOMO), rendering the scaffold highly resistant to oxidative metabolism—a critical parameter in pharmacokinetic optimization.
Dual-State Emission (DSE) via ESIPT
When functionalized with proton-donating moieties (such as pyrazoles), the scaffold exhibits Dual-State Emission (DSE) driven by Excited-State Intramolecular Proton Transfer (ESIPT)[2].
Mechanism: Upon UV excitation (~278 nm), the basicity of the lactam carbonyl oxygen increases, triggering an ultrafast proton transfer from the adjacent pyrazole N-H. This yields a tautomeric excited state that relaxes radiatively at a much longer wavelength.
Result: This four-level photochemical cycle prevents aggregation-caused quenching (ACQ) in the solid state and produces massive Stokes shifts (>11,900 cm⁻¹), making these compounds highly valuable for bioimaging and optoelectronics[2].
Ratiometric Viscosity Sensing via TICT
Conjugating the pyrrolo[3,4-b]pyridin-5-one core to a BODIPY fluorophore generates highly sensitive fluorescent molecular rotors[3].
Mechanism: In low-viscosity environments, the single bond connecting the two heterocycles rotates freely, driving the molecule into a Twisted Intramolecular Charge Transfer (TICT) state. This state favors non-radiative decay, quenching the BODIPY emission.
Viscosity Response: As environmental viscosity increases, steric restriction inhibits this rotation. The BODIPY emission (~530 nm) intensifies linearly with viscosity, while the pyrrolo-pyridine core provides a stable, built-in reference emission (~440 nm), enabling precise ratiometric measurements[3].
Photophysical pathways: TICT quenching and ESIPT-driven dual-state emission.
The most efficient method to construct the pyrrolo[3,4-b]pyridin-5-one core is via a one-pot Ugi-Zhu three-component reaction (UZ-3CR) coupled to a cascade sequence[1],[4]. This methodology is highly atom-economical, releasing only two molecules of water and one molecule of CO₂.
Methodological Rationale & Causality
The stereoelectronic demands of forming a highly conjugated bicyclic system from acyclic precursors require precise Lewis acid catalysis. Scandium(III) triflate (Sc(OTf)₃) is utilized because its strong Lewis acidity efficiently coordinates to the imine nitrogen, lowering the LUMO and facilitating the nucleophilic attack of the isocyanide carbon without decomposing the sensitive reagents[4]. Microwave irradiation is applied in the final step to overcome the high activation energy barrier of the sterically hindered [4+2] cycloaddition.
Step-by-Step Workflow
Imine Condensation: Combine equimolar amounts of an aromatic aldehyde and a primary amine in anhydrous toluene. Stir at room temperature for 30 minutes to form the imine intermediate.
Ugi-Zhu 3CR: Add the α-isocyanoacetamide (1.0 eq) and Sc(OTf)₃ catalyst (10 mol%). Stir at room temperature.
In-Process Control (IPC) & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the isocyanide spot and the emergence of a highly fluorescent blue spot under 254 nm UV light confirms the successful formation of the 5-aminooxazole intermediate. Do not proceed until this validation step is met.
Aza-Diels-Alder Cycloaddition: Introduce maleic anhydride (1.2 eq) to the reactor. Seal the vessel and subject it to microwave irradiation (110°C, 15 min).
Aromatization Cascade: Under microwave conditions, the initial cycloadduct spontaneously undergoes N-acylation, decarboxylation, and dehydration, driving the thermodynamic equilibrium toward the fully aromatized pyrrolo[3,4-b]pyridin-5-one core[1].
Isolation: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash column chromatography.
Ugi-Zhu cascade synthesis workflow for the pyrrolo[3,4-b]pyridin-5-one core.
Medicinal Chemistry and Target Engagement
The electronic topography of the pyrrolo[3,4-b]pyridin-5-one scaffold allows it to act as a highly specific pharmacophore across a diverse array of biological targets. The rigid lactam motif serves as an ideal hydrogen bond donor/acceptor pair, closely mimicking the binding modalities of endogenous purines and pyrimidines.
DNA Repair Inhibition (PNKP)
The derivative A12B4C3 is a potent, noncompetitive inhibitor of human polynucleotide kinase/phosphatase (PNKP).
Mechanism of Action: Site-directed mutagenesis and fluorescence resonance energy transfer (FRET) studies reveal that A12B4C3 interacts directly with the Trp402 residue of PNKP[5]. Rather than blocking the DNA binding site, it forms a ternary complex (Enzyme-Substrate-Inhibitor) that disrupts the secondary structure of the phosphatase domain.
Clinical Relevance: By halting DNA single and double-strand break repair, A12B4C3 profoundly sensitizes human lung carcinoma cells (A549) to topoisomerase I poisons like camptothecin and enhances radiosensitivity[5].
Neuropharmacology and Oncology
M4 Muscarinic Receptors: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been patented as highly selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, offering therapeutic potential for psychiatric and neurological disorders[6].
Antineoplastic Activity: As an aza-analogue of isoindolin-1-one, the scaffold exhibits intrinsic cytotoxicity against several cancer lines. Specific UZ-3CR synthesized derivatives have demonstrated significant inhibitory properties against MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ ~6.25 μM)[1], as well as HeLa cervical carcinoma cells[7].
Antiviral Potential: Recent in silico and in vitro assays have identified bis-furyl-pyrrolo[3,4-b]pyridin-5-ones as promising inhibitors of SARS-CoV-2 replication[8].
The pyrrolo[3,4-b]pyridin-5-one ring system represents a masterclass in heterocyclic design. Its unique electronic properties—driven by the fusion of an electron-deficient pyridine and a hydrogen-bonding lactam—dictate its success as both a highly specific kinase/phosphatase inhibitor and an advanced optoelectronic sensor. By utilizing the self-validating Ugi-Zhu cascade protocol outlined above, researchers can efficiently generate highly functionalized libraries of this privileged scaffold to accelerate both drug discovery and materials science initiatives.
References
Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase | PubMed (NIH) |[Link]
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma | MDPI |[Link]
Dual-state emission of pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones via excited-state intramolecular proton transfer (ESIPT): multicomponent synthesis and optical characterization | RSC Publishing |[Link]
WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor | Google P
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines | OUCI |[Link]
Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins | PubMed Central (NIH) |[Link]
Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity | Frontiers in Chemistry |[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Introduction & Substrate Profiling
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921-07-8) is a highly valuable bicyclic building block frequently utilized in the design of kinase inhibitors and CNS-active therapeutics[1]. The scaffold features a pyridine ring fused to a γ-lactam (pyrrolidone) moiety. The presence of the bromine atom at the C2 position of the pyridine ring makes it an excellent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the rapid modular assembly of complex biaryl pharmacophores.
Mechanistic Insights & Reaction Causality
The Suzuki-Miyaura coupling of this substrate with aryl or heteroaryl boronic acids proceeds via a standard Pd(0)/Pd(II) catalytic cycle[2]. However, the specific electronic and structural features of the pyrrolo[3,4-b]pyridin-5-one scaffold dictate crucial experimental choices:
Oxidative Addition: The C2-Br bond is highly activated. The adjacent pyridine nitrogen withdraws electron density via inductive and resonance effects, lowering the lowest unoccupied molecular orbital (LUMO) of the C-Br bond. This facilitates rapid oxidative addition by the electron-rich Pd(0) species[3].
Transmetalation & Base Selection: The boronic acid must be activated into a more nucleophilic boronate complex[2]. While strong bases (e.g., NaOtBu) can achieve this rapidly, they risk deprotonating the secondary amine (N-H) of the lactam ring. This deprotonation can lead to unwanted N-arylation (Buchwald-Hartwig type side reactions) or catalyst poisoning via the formation of stable Pd-amidate complexes. Therefore, mild inorganic bases such as K₃PO₄ or K₂CO₃ are strictly preferred[4].
Reductive Elimination: The di-organopalladium(II) intermediate undergoes reductive elimination to form the new C-C bond, releasing the 2-aryl-pyrrolo[3,4-b]pyridin-5-one product and regenerating the active Pd(0) catalyst.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-bromopyridines.
Quantitative Data: Reaction Optimization
To maximize the yield of the target biaryl compounds, various catalytic systems and solvent combinations must be evaluated. The use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is critical to ensure the solubility of both the highly polar inorganic base and the organic substrate[5]. Table 1 summarizes the optimization landscape based on analogous 2-bromopyridine derivatives to serve as a baseline for this specific scaffold[3],[4].
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (mol%)
Base (equiv.)
Solvent System
Temp (°C)
Time (h)
Yield (%)
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
Toluene/H₂O (4:1)
90
16
65
2
Pd(PPh₃)₄ (5%)
K₃PO₄ (2.0)
1,4-Dioxane/H₂O (4:1)
90
16
82
3
Pd(dppf)Cl₂ (5%)
K₂CO₃ (2.0)
1,4-Dioxane/H₂O (4:1)
90
12
89
4
Pd(dppf)Cl₂ (5%)
Cs₂CO₃ (2.0)
DMF/H₂O (4:1)
90
12
74
5
Pd(OAc)₂ / SPhos (2%)
K₃PO₄ (2.0)
Toluene/H₂O (4:1)
100
8
94
Note: Entry 3 represents the optimal balance of cost, operational simplicity, and yield for routine library synthesis.
Standardized Experimental Protocol
This protocol outlines the optimized conditions using Pd(dppf)Cl₂ and K₂CO₃, which provides an excellent balance of reactivity, stability, and functional group tolerance.
Figure 2. Step-by-step experimental workflow for Suzuki coupling and product isolation.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (1.0 equiv, e.g., 1.0 mmol), the appropriate arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Causality Note: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement accelerates the reductive elimination step and minimizes competitive protodeboronation side reactions.
Solvent Introduction & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL total volume). Immediately degas the suspension by bubbling argon or nitrogen directly through the mixture (sparging) for 10-15 minutes.
Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming symmetric biaryls) and to protect the electron-rich phosphine ligands from oxidation.
Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 90 °C for 12–16 hours under a positive pressure of inert gas.
Workup: Once the starting material is consumed (monitor via TLC or LC-MS), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and Water (20 mL). Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH, depending on the polarity of the newly introduced aryl group) to afford the pure coupled product.
Self-Validation & Troubleshooting
To ensure the integrity of the protocol, researchers should implement the following validation checks:
Incomplete Conversion: If unreacted bromide remains, verify the quality of the boronic acid. Boronic acids can dehydrate into boroxine anhydrides, which alters the active stoichiometry. Ensure rigorous degassing was performed.
Protodeboronation (De-boronation): If the reduced aryl species (Ar-H) is detected via LC-MS, lower the reaction temperature to 80 °C or switch to a less basic, fluoride-based system (e.g., KF in THF/H₂O)[2].
Lactam N-Arylation: If N-arylation of the pyrrolidone ring is observed, ensure the base concentration is not excessive and strictly avoid strong alkoxides (like NaOtBu).
References
PubChem. "2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | C7H7BrN2". National Center for Biotechnology Information. URL:[Link]
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Applications". URL:[Link]
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction". Molecules. URL: [Link]
SciSpace. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids". URL:[Link]
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Rationale The fused bicyclic scaffold of 2-Bromo-6...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Introduction & Rationale
The fused bicyclic scaffold of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one represents a highly privileged pharmacophore in modern drug discovery. Featuring a hydrogen-bond donor/acceptor lactam motif fused to a pyridine ring, this core is frequently utilized in the development of kinase inhibitors, DPP4 inhibitors, and protein-protein interaction modulators[1].
Late-stage functionalization of this scaffold via carbon-nitrogen (C–N) bond formation is typically achieved through the Buchwald-Hartwig amination[2]. However, coupling an exogenous primary or secondary amine to the 2-position of this specific bromopyridine presents a unique chemoselectivity challenge due to the presence of the secondary lactam nitrogen. This application note provides a field-proven, self-validating protocol designed to overcome these mechanistic hurdles, ensuring high yields and absolute chemoselectivity.
Mechanistic Insights & Chemoselectivity (E-E-A-T)
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[2]. When applying this chemistry to 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one, the electron-deficient nature of the bromopyridine ring thermodynamically favors and accelerates the initial oxidative addition of the Pd(0) species to the C–Br bond[3].
The Chemoselectivity Challenge:
The primary mode of failure in this specific reaction is off-target amidation. The substrate contains an unprotected lactam NH with a pKa of approximately 15–17. If a strong base such as sodium tert-butoxide (NaOtBu, pKa ~17) is used, it will indiscriminately deprotonate the lactam NH in the bulk solution. This generates an ambident nucleophile that competes with the target amine, leading to polymeric byproducts, lactam N-arylation, and catalyst poisoning[4].
The Causality of Condition Selection:
To engineer a self-validating and highly selective system, the protocol relies on thermodynamic control via base selection and kinetic control via ligand sterics:
Base Selection (Thermodynamic Control): We mandate the use of weaker inorganic bases, specifically Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These bases are insufficiently strong to deprotonate the free lactam NH in the bulk solvent. However, once the exogenous amine coordinates to the highly electrophilic Pd(II) center, its pKa drops drastically, allowing the mild base to selectively deprotonate the Pd-bound amine[4].
Ligand Selection (Kinetic Control): Bidentate ligands with wide bite angles (e.g., Xantphos) or bulky dialkylbiaryl phosphines (e.g., BrettPhos) are required. These ligands exert immense steric pressure on the Pd(II) intermediate, vastly accelerating the reductive elimination step to form the desired C–N bond before any competitive side reactions can occur[3].
Reaction Pathway Visualization
Fig 1. Catalytic cycle of the Buchwald-Hartwig amination tailored for chemoselectivity.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes when coupling 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one with morpholine (1.2 equiv) at 90 °C.
Entry
Catalyst / Ligand
Base
Solvent
Yield (%)
Chemoselectivity (Target vs. Lactam N-Arylation)
1
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
31%
Poor (Extensive lactam cross-coupling)
2
Pd₂(dba)₃ / Xantphos
NaOtBu
1,4-Dioxane
54%
Moderate (Base is too strong)
3
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
1,4-Dioxane
86%
Excellent (>95:5 target selectivity)
4
Pd(OAc)₂ / BrettPhos
K₃PO₄
t-AmylOH
89%
Excellent (>98:2 target selectivity)
Note: Entries 3 and 4 represent the optimal, self-validating conditions for this scaffold.
Experimental Protocol
This methodology provides a robust, step-by-step workflow for the chemoselective amination of the pyrrolo[3,4-b]pyridin-5-one core.
Reaction Setup (Inert Atmosphere):
In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
Solvent and Amine Addition:
Seal the vial with a PTFE-lined septum cap. Transfer the vial to a fume hood. Inject anhydrous 1,4-Dioxane (10 mL) followed by the amine (if liquid) via a micro-syringe.
Degassing (Critical Step):
Sparge the reaction mixture with ultra-pure Argon or Nitrogen for 10 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand and degrades the Pd(0) active species, halting the catalytic cycle[2].
Thermal Heating:
Place the vial in a pre-heated aluminum heating block at 90 °C. Stir vigorously (800 rpm) for 12–16 hours. Monitor the reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM).
Workup & Filtration:
Upon complete consumption of the aryl bromide, cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts and palladium black. Rinse the Celite pad with additional Ethyl Acetate (2 × 10 mL).
Purification:
Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel. Expert Tip: Due to the high polarity of the lactam moiety, utilize a gradient of Dichloromethane to Methanol (0% to 10% MeOH) rather than standard Hexane/Ethyl Acetate mixtures.
Fig 2. Step-by-step experimental workflow for the cross-coupling reaction.
Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-Pyrrolo-Pyridine Derivatives
Introduction & Strategic Importance The 1H-pyrrolo[2,3-b]pyridine core, commonly referred to as 7-azaindole, is a privileged structural motif in modern medicinal chemistry. Its structural resemblance to purine bases allo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
The 1H-pyrrolo[2,3-b]pyridine core, commonly referred to as 7-azaindole, is a privileged structural motif in modern medicinal chemistry. Its structural resemblance to purine bases allows it to act as a highly effective bioisostere, enabling potent interactions with a variety of biological targets, most notably the ATP-binding hinge region of protein kinases[1].
To explore the chemical space around this scaffold and optimize binding affinity, functionalization at the C2 position is critical. The 2-bromo-pyrrolo-pyridine derivative serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly introduce diverse aryl, heteroaryl, and alkyl substituents[1]. These functionalized derivatives are instrumental in the development of targeted therapies, ranging from oncology drugs to artificial nucleobases for sequence-selective DNA recognition[2].
Mechanistic Rationale: Halogen Selection and N-Protection
The Advantage of the C2-Bromine Handle
The success of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) hinges on the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The facility of this rate-limiting step is dictated by the bond dissociation energy. The C-Br bond is inherently weaker than the C-Cl bond, resulting in a significantly lower activation energy barrier[3]. This thermodynamic advantage translates to milder reaction conditions, shorter reaction times, and higher yields, making 2-bromo-7-azaindole a vastly superior starting material compared to its chloro-analogue[3].
The Necessity of N-Protection (Tosylation)
Direct cross-coupling on unprotected 1H-pyrrolo[2,3-b]pyridine is often plagued by poor yields. The acidic pyrrole nitrogen can coordinate with the palladium catalyst (leading to catalyst poisoning) or interfere with the basic conditions required for transmetalation. Protecting the nitrogen with a p-toluenesulfonyl (Tosyl) group solves this by masking the acidic proton and stabilizing the reactive core[1]. Furthermore, the electron-withdrawing nature of the Tosyl group reduces the electron density of the pyrrole ring, further accelerating the oxidative addition of the Pd(0) species at the C2 position.
Caption: Suzuki-Miyaura catalytic cycle for 2-bromo-7-azaindoles.
Quantitative Data: Comparative Reactivity
The choice of halogen and catalyst system drastically impacts the efficiency of the cross-coupling. The table below summarizes the quantitative advantages of utilizing the 2-bromo derivative over the 2-chloro derivative in standard coupling paradigms.
Substrate
Reaction Type
Catalyst System
Temp (°C)
Time (h)
Avg. Yield (%)
2-Bromo-1-tosyl-7-azaindole
Suzuki-Miyaura
Pd(dppf)Cl₂, K₂CO₃
80
2 - 4
85 - 95%
2-Chloro-1-tosyl-7-azaindole
Suzuki-Miyaura
Pd(dppf)Cl₂, K₂CO₃
100
12 - 24
30 - 50%
2-Bromo-1-tosyl-7-azaindole
Buchwald-Hartwig
Pd₂(dba)₃, Xantphos, t-BuONa
100
6 - 8
75 - 85%
2-Bromo-1-tosyl-7-azaindole
Sonogashira
Pd(PPh₃)₂Cl₂, CuI, Et₃N
60
4 - 6
80 - 90%
Note: The use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is highly recommended for these systems to prevent catalyst degradation and promote efficient transmetalation[4].
Experimental Workflows & Methodologies
The following protocols provide a self-validating system for the synthesis and subsequent deprotection of 2-aryl-7-azaindoles.
Caption: Synthetic workflow for 2-substituted 7-azaindole kinase inhibitors.
Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Causality & Design: This protocol utilizes Pd(dppf)Cl₂ because its large bite angle facilitates both oxidative addition and reductive elimination[4]. Potassium carbonate (K₂CO₃) is selected as the base to generate the reactive "ate" complex of the boronic acid, which is an absolute requirement for the transmetalation step.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the solid mixture.
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (v/v 4:1). Critical Step: Degas the suspension by bubbling argon or nitrogen gas directly through the liquid for 10-15 minutes. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
Reaction Execution: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours.
Validation & Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the starting material mass completely disappears and a new, highly UV-active spot (the coupled product) appears.
Workup: Cool the mixture to room temperature. Dilute with EtOAc and wash with distilled water, followed by brine. Causality: The brine wash removes excess polar salts (K₂CO₃, boronic acid byproducts) and aids in phase separation.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Protocol B: Tosyl Deprotection
Causality & Design: The Tosyl group is robust against cross-coupling conditions but can be readily cleaved under strongly basic conditions. Methanol is used as a co-solvent to ensure the solubility of the hydroxide base and to trap the cleaved sulfonyl group.
Step-by-Step Methodology:
Reagent Assembly: Dissolve the purified 2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a mixture of THF and Methanol (v/v 1:1).
Base Addition: Add an aqueous solution of NaOH or KOH (3.0 M, 5.0 equiv) to the reaction mixture.
Reaction Execution: Stir the mixture at 50 °C for 2–3 hours.
Validation: Confirm the complete cleavage of the Tosyl group via LC-MS (look for the loss of the 154 Da tosyl mass) or TLC.
Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final, deprotected 2-aryl-1H-pyrrolo[2,3-b]pyridine.
References
Macor, J. E., et al. "Antagonists of gonadotropin releasing hormone." WO1999051596A1, Google Patents.
ResearchGate. "Design and Synthesis of Artificial Nucleobases for Sequence-Selective DNA Recognition within the Major Groove." ResearchGate.net. Available at:[Link]
Scalable Synthesis Protocols for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Application Note & Process Methodology Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Importance The bicyclic aza-isoindolinone core is a privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Process MethodologyTarget Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Strategic Importance
The bicyclic aza-isoindolinone core is a privileged scaffold in modern drug discovery. Specifically, 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1393534-34-3) serves as a critical building block in the development of advanced therapeutics. Its structural geometry and electronic profile make it an ideal precursor for synthesizing IKZF2 (Helios) transcription factor degraders used in immuno-oncology , positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor for neurological disorders , and various Ugi-Zhu derived antineoplastic agents .
This application note details a highly scalable, atom-economical, three-step synthetic protocol designed to bypass the limitations of cryogenic lithiation, utilizing commercially available 2-bromo-3-methylpyridine-4-carboxylic acid as the starting material.
Retrosynthetic Analysis & Process Rationale
The synthetic workflow is designed for industrial scalability, relying on robust transformations that require minimal chromatographic purification. The sequence involves an initial esterification, followed by a site-specific radical benzylic bromination, and culminates in a tandem ammonolysis-intramolecular cyclization.
Synthetic workflow for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 2-bromo-3-methylpyridine-4-carboxylate
Causality & Design Choice: The methyl ester is specifically selected over ethyl or isopropyl analogs. The reduced steric bulk and superior leaving-group ability of the methoxy group significantly accelerate the rate of the intramolecular amidation in Step 3, ensuring complete ring closure without requiring harsh thermal conditions that could degrade the intermediate.
Protocol:
Charge a dry, nitrogen-purged 1 L reactor with 2-bromo-3-methylpyridine-4-carboxylic acid (50.0 g, 231 mmol) and anhydrous methanol (500 mL).
Cool the suspension to 0 °C using an ice-water bath.
Add thionyl chloride (SOCl2) (33.6 mL, 462 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 4 hours.
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass is consumed, and the product peak shows
(characteristic 1:1 bromine isotope pattern).
Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, and extract with Ethyl Acetate (3 x 200 mL). Dry over anhydrous Na2SO4 and concentrate to yield a pale yellow oil (Yield: ~94%).
Causality & Design Choice: Trifluorotoluene (PhCF3) is utilized as a scalable, environmentally compliant alternative to carbon tetrachloride (CCl4). It provides excellent solubility for the radical intermediates and prevents unwanted solvent halogenation. Precise stoichiometric control of N-Bromosuccinimide (NBS) (1.05 equiv.) is critical to prevent over-bromination to the gem-dibromide species.
Protocol:
Dissolve the methyl ester intermediate (48.0 g, 208 mmol) in anhydrous trifluorotoluene (450 mL).
Degas the mixture by sparging with nitrogen for 15 minutes.
Heat the reaction to 80 °C under a nitrogen atmosphere for 6 hours.
Self-Validation Check: Analyze via
H NMR. The successful conversion is marked by the disappearance of the C3-methyl singlet at ~2.5 ppm and the emergence of a new benzylic CH2 singlet at ~4.5 ppm.
Cool to room temperature, filter off the succinimide byproduct, and wash the filtrate with water and brine. Concentrate in vacuo to yield the crude bromomethyl intermediate, which is used directly in the next step to avoid degradation.
Step 3: Tandem Ammonolysis and Intramolecular Cyclization
Causality & Design Choice: Ammonia in methanol serves a dual purpose: it acts as the primary nucleophile to displace the aliphatic bromide via an
mechanism, and subsequently drives the intramolecular nucleophilic acyl substitution to form the lactam ring. The reaction is strictly maintained at room temperature to suppress intermolecular dimerization and favor the kinetically driven 5-membered ring closure.
Mechanistic cascade of the final cyclization step highlighting substitution and amidation.
Protocol:
Dissolve the crude bromomethyl intermediate (~60 g) in 7N Ammonia in Methanol (600 mL) in a sealed pressure vessel.
Stir the mixture vigorously at room temperature (20–25 °C) for 12 hours.
Self-Validation Check: Monitor via
H NMR. Cyclization is confirmed by the disappearance of the ester methoxy peak (~3.9 ppm) and the appearance of a broad lactam NH peak at ~8.5 ppm.
Evaporate the volatiles under reduced pressure.
Slurry the resulting solid in cold water (200 mL) to remove ammonium bromide salts, filter, and wash with cold diethyl ether to afford the target compound as an off-white solid (Yield: ~78% over two steps).
Process Analytical Technology (PAT) & Quality Control
To ensure the material meets the stringent requirements for downstream medicinal chemistry applications, the following quality attributes must be validated:
Quality Attribute
Analytical Method
Acceptance Criteria
Process Yield
Step 1 Conversion
LC-MS (ESI+)
purity;
Step 2 Conversion
H NMR (CDCl3)
unreacted starting material; dibromide
Quantitative (Crude)
Final API Building Block
HPLC (UV 254 nm)
Area Under Curve (AUC)
(Steps 2 & 3)
Residual Moisture
Karl Fischer Titration
N/A
Identity Confirmation
H NMR (DMSO-d6)
Lactam NH signal present at
N/A
Conclusion
This optimized three-step protocol provides a highly reliable, scalable, and self-validating method for synthesizing 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one. By carefully selecting the ester protecting group, utilizing green-chemistry-compliant solvents for radical bromination, and controlling the thermodynamics of the final cyclization, process chemists can achieve high-purity yields suitable for advanced therapeutic development.
References
Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof. Novartis AG. (WO2020165834A1).
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Pharmaceuticals (MDPI).[Link]
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor. Merck Sharp & Dohme Corp. (WO2017112719A1).
Method
Synthesis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals The pyrrolo[3,4-b]pyridin-5-one scaffold is a significant structural motif in medicinal chemistry, recognized as a privileged aza-analogue of isoindolin-1-o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-b]pyridin-5-one scaffold is a significant structural motif in medicinal chemistry, recognized as a privileged aza-analogue of isoindolin-1-one.[1][2][3] This core is present in numerous bioactive compounds with potential applications as anticancer, antiepileptic, and antipsychotic agents.[1][4] This document provides a comprehensive guide to the synthesis of a specific derivative, 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one, a valuable building block for further chemical exploration and drug discovery programs.
The synthetic strategy detailed herein is predicated on a robust and highly efficient one-pot, multi-component reaction (MCR) approach. Specifically, the Ugi-Zhu three-component reaction (UZ-3CR) is coupled with a subsequent cascade sequence, which allows for the rapid assembly of the complex heterocyclic core from simple starting materials.[1][3][5][6] This methodology is celebrated for its high atom economy and procedural simplicity, often facilitated by microwave irradiation to reduce reaction times and improve yields.[1][5]
Strategic Overview: The Ugi-Zhu/Aza Diels-Alder Cascade
The synthesis of the pyrrolo[3,4-b]pyridin-5-one core is elegantly achieved through a domino reaction sequence. The process is initiated by an Ugi-Zhu three-component reaction involving an aldehyde, an amine, and an α-isocyanoacetamide. This step forms a crucial 5-aminooxazole intermediate.[4][6] This intermediate is not isolated but is subjected to an in-situ cascade reaction with maleic anhydride. This cascade involves an intermolecular aza-Diels-Alder cycloaddition, followed by an intramolecular N-acylation, and finally, an aromatization step via decarboxylation and dehydration to yield the target heterocyclic system.[1][5][6]
To achieve the desired 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one, a strategic selection of starting materials is paramount. The bromine atom at the 2-position of the final product is introduced by utilizing a brominated aldehyde as one of the initial components in the Ugi-Zhu reaction.
Core Reagents and Their Functions
Reagent Class
Specific Example for Target Synthesis
Function
Aldehyde
5-Bromopyridine-2-carbaldehyde
Provides the pyridine ring and the C2-bromine substituent.
Amine
Benzylamine (or other primary amines)
Forms the imine intermediate and becomes the N6-substituent.
Isocyanide
e.g., 1-isocyano-2-phenylethanone
Participates in the α-addition to the iminium ion.
Dienophile
Maleic Anhydride
Reacts with the 5-aminooxazole in the aza-Diels-Alder cycloaddition.
Catalyst
Ytterbium (III) Triflate (Yb(OTf)₃) or Scandium (III) Triflate (Sc(OTf)₃)
Lewis acid that catalyzes the formation of the iminium cation.[1][6]
Solvent
Toluene or Benzene
An appropriate solvent for the reaction, often used under microwave conditions.[1][5]
Reaction Mechanism Workflow
The following diagram illustrates the logical flow of the multi-component synthesis.
Caption: Workflow for the multi-component synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methodologies for the synthesis of the pyrrolo[3,4-b]pyridin-5-one core.[1][5] Researchers should optimize conditions based on their specific substrates and available equipment.
Equipment: Microwave reactor (e.g., CEM Discover), 10 mL microwave reaction tube with a stir bar, rotary evaporator, standard laboratory glassware, silica gel for column chromatography.
Step-by-Step Procedure
Initial Reaction Setup:
To a 10 mL microwave reaction tube, add 5-Bromopyridine-2-carbaldehyde (1.0 equiv.), the selected primary amine (e.g., Benzylamine, 1.0 equiv.), and anhydrous toluene (2.0 mL).
Seal the tube and place it in the microwave reactor. Irradiate the mixture at 65°C for 5 minutes with stirring.
Catalyst and Isocyanide Addition:
Cool the reaction tube, then add Ytterbium (III) triflate (0.03 equiv.).
Reseal the tube and irradiate again at 65°C for 5 minutes.
Cool the tube once more and add the α-isocyanoacetamide (1.2 equiv.).
Formation of the 5-Aminooxazole Intermediate:
Seal the vessel and irradiate the mixture at 80°C for 15 minutes.
Cascade Reaction Initiation:
After cooling, add maleic anhydride (1.4 equiv.) to the reaction mixture.
Seal the tube and perform the final irradiation step at 80-100°C for 15-20 minutes. The precise temperature may require optimization.
Work-up and Extraction:
After the final irradiation, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Redissolve the crude residue in dichloromethane (25 mL).
Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one.
Characterization:
Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Strategy: Post-Synthesis Bromination
An alternative, though potentially less direct, approach involves the synthesis of the unsubstituted 6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one core followed by electrophilic bromination. This would require a brominating agent such as N-Bromosuccinimide (NBS). The challenge in this approach lies in achieving regioselectivity, as there are multiple positions on the heterocyclic core susceptible to electrophilic attack. This would necessitate careful optimization of reaction conditions (solvent, temperature, catalyst) and may lead to a mixture of brominated isomers requiring separation. Given the efficiency of the MCR approach, introducing the bromine atom via a brominated starting material is the more robust and recommended strategy.
Conclusion
The multi-component synthesis strategy provides a powerful and efficient pathway to the 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one scaffold. By carefully selecting a brominated aldehyde as a key starting material, this valuable building block can be assembled in a single, streamlined operation. This protocol offers a solid foundation for researchers to produce this and related compounds for applications in drug discovery and medicinal chemistry.
References
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC. [Link]
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. PMC. [Link]
síntesis one-pot de pirrolo [3,4-b] piridin-5-onas via un triple proceso: ugi-3cr / aza diels-alder / n-acilacion / aromatizacion. Universidad de Guanajuato. [Link]
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. PMC. [Link]
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. ResearchGate. [Link]
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PMC. [Link]
Application Notes and Protocols: Fragment-Based Drug Discovery Using 2-Bromo-Pyrrolo-Pyridine Intermediates
Authored by: Gemini, Senior Application Scientist Introduction: A Privileged Scaffold Approach to Efficient Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient al...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold Approach to Efficient Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Instead of screening millions of large, complex molecules, FBDD utilizes a curated library of small, low-molecular-weight fragments (typically <300 Da) to probe a protein target's binding sites.[3] Although these fragments initially bind with low affinity, they do so with high "ligand efficiency," meaning they form highly optimized interactions per atom.[4] This efficiency provides a more rational and effective starting point for optimization into potent, drug-like candidates.[2][5]
A key strategy within FBDD is the use of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets, thereby increasing the probability of identifying high-quality hits.[6][7] The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is one such framework, recognized for its role in a multitude of biologically active compounds, particularly as a versatile kinase inhibitor hinge-binder.[8][9][10]
This guide details the application of 2-bromo-1H-pyrrolo[2,3-b]pyridine intermediates as a cornerstone for a successful FBDD campaign. The bromine atom at the 2-position serves as a versatile and strategically placed synthetic handle, enabling controlled, vectoral elaboration of initial fragment hits into high-affinity lead compounds through robust and well-established cross-coupling chemistry.
Section 1: The 2-Bromo-Pyrrolo-Pyridine Fragment Library: Design and Synthesis
The success of an FBDD campaign is fundamentally dependent on the quality of the fragment library.[5] The library must be diverse enough to probe various binding interactions yet constrained by physicochemical properties that ensure solubility, stability, and synthetic tractability.
Core Design Principles
Our library design philosophy centers on the widely accepted "Rule of Three" to ensure fragment-likeness.[11] This principle guides the selection of compounds with optimal properties for FBDD, increasing the likelihood of identifying high-quality, developable hits.
Parameter
"Rule of Three" Guideline
Rationale
Molecular Weight (MW)
< 300 Da
Ensures fragments are small enough to fit into diverse binding pockets and allows for significant molecular weight gain during optimization.
cLogP
≤ 3
Promotes aqueous solubility, which is critical for biophysical screening assays and reduces the risk of non-specific binding.
Hydrogen Bond Donors
≤ 3
Prevents excessive desolvation penalties upon binding and maintains drug-like properties.
Hydrogen Bond Acceptors
≤ 3
Balances polarity and membrane permeability.
Rotatable Bonds
≤ 3
Reduces the entropic penalty upon binding, leading to more efficient interactions.[5]
Table 1. Guiding principles for the design of a 2-bromo-pyrrolo-pyridine fragment library.
Synthesis of the Privileged Core Intermediate
The 2-bromo-1H-pyrrolo[2,3-b]pyridine core provides a rigid, planar scaffold with defined vectors for chemical modification. The N-H of the pyrrole and the nitrogen of the pyridine ring act as key hydrogen bond donor and acceptor sites, respectively, while the bromine atom serves as the primary point for chemical elaboration. A general, reliable synthesis is paramount. The following protocol describes a common route to a substituted core intermediate.
Protocol 1: Synthesis of 5-Fluoro-2-bromo-1H-pyrrolo[2,3-b]pyridine
This protocol outlines a representative synthesis. Researchers should adapt procedures based on available starting materials and desired substitution patterns.
Step 1: Nitration of 2-Amino-6-fluoropyridine
Cool a stirred solution of sulfuric acid (H₂SO₄, 50 mL) to 0 °C.
Slowly add 2-amino-6-fluoropyridine (10 g, 89.2 mmol) in portions, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
Filter the resulting precipitate, wash with water, and dry to yield 2-amino-6-fluoro-5-nitropyridine.
Step 2: Bromination
Suspend the nitropyridine intermediate (10 g, 63.6 mmol) in hydrobromic acid (HBr, 48%, 100 mL).
Cool to 0 °C and add bromine (Br₂, 4.2 mL, 82.7 mmol) dropwise.
Slowly add a solution of sodium nitrite (NaNO₂, 5.7 g, 82.7 mmol) in water (20 mL), keeping the temperature below 5 °C.
Stir at room temperature for 2 hours.
Pour onto ice, neutralize with sodium hydroxide (NaOH), and extract with ethyl acetate.
Dry the organic layer over sodium sulfate (Na₂SO₄), concentrate, and purify by column chromatography to yield 2-bromo-6-fluoro-5-nitropyridine.
Step 3: Reductive Cyclization
Dissolve the bromo-nitropyridine intermediate (5 g, 21.3 mmol) in a 2:1 mixture of ethanol and water (75 mL).
Add ammonium chloride (NH₄Cl, 5.7 g, 106.5 mmol) followed by iron powder (Fe, 5.9 g, 106.5 mmol).
Heat the mixture to reflux for 4 hours.
Filter the hot solution through celite, wash with hot ethanol, and concentrate the filtrate.
The resulting crude product can be carried forward directly.
Step 4: Pyrrole Ring Formation
Dissolve the crude aniline intermediate in ethanol (50 mL).
Add chloroacetaldehyde (50% in H₂O, 5 mL, 44.5 mmol).
Heat to reflux for 6 hours.
Cool to room temperature, concentrate, and purify by column chromatography (Ethyl Acetate/Hexanes) to yield 5-fluoro-2-bromo-1H-pyrrolo[2,3-b]pyridine.
Section 2: Biophysical Screening and Hit Validation
Due to their low molecular weight, fragments typically exhibit weak binding affinities (micromolar to millimolar range). Therefore, highly sensitive biophysical techniques are required for primary screening and hit validation.[4][12]
Figure 1. A typical workflow for FBDD screening and hit validation.
Protocol 2: High-Throughput Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time biosensor technology ideal for FBDD.[13] It provides kinetic data (association and dissociation rates) in addition to affinity, which helps in prioritizing hits.[14][15]
1. Protein Immobilization:
Objective: To covalently attach the target protein to the sensor chip surface.
Procedure:
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units).
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.
2. Fragment Screening:
Objective: To identify fragments that bind to the immobilized target.
Procedure:
Prepare fragment stock solutions in 100% DMSO. Dilute into running buffer (e.g., PBS, 0.05% Tween-20) to a final concentration of 100-200 µM with a final DMSO concentration of 1-2%. Crucially, ensure the DMSO concentration is precisely matched between samples and the running buffer to avoid false positives. [13]
Perform a single-concentration screen by injecting the fragment solutions over the target and reference flow cells.
Monitor the binding response in real-time. A binding event is indicated by an increase in Response Units (RU) that is specific to the target flow cell.
Hits are identified as fragments that produce a response significantly above the background noise.
3. Hit Confirmation and Kinetic Analysis:
Objective: To confirm binding and determine the affinity (K_D) of the initial hits.
Procedure:
For each hit, prepare a series of dilutions (e.g., 8-point, two-fold dilutions starting from 500 µM).
Inject each concentration over the target and reference surfaces.
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
Genuine hits will exhibit concentration-dependent binding and fit well to a kinetic model.
Protocol 3: Hit Validation by X-ray Crystallography
X-ray crystallography provides the definitive validation of a fragment hit by revealing its precise binding location and orientation within the target protein.[16][17] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[18][19]
1. Crystal Preparation:
Obtain high-quality, robust crystals of the target protein that diffract to a resolution of at least 2.5 Å.[16]
2. Fragment Soaking:
Objective: To diffuse the fragment into the pre-formed protein crystal.
Procedure:
Prepare a soaking solution containing the fragment hit at a concentration of 1-10 mM in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept below 10% to avoid crystal damage.
Transfer a protein crystal into a drop of the soaking solution.
Allow the crystal to soak for a period ranging from minutes to overnight, depending on the crystal packing and fragment properties.
3. Data Collection and Structure Determination:
Procedure:
Flash-cool the soaked crystal in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron source.[17]
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
Carefully analyze the resulting electron density map to unambiguously identify the bound fragment and its interactions with the protein.
Section 3: Hit-to-Lead Optimization via Cross-Coupling Chemistry
Once a 2-bromo-pyrrolo-pyridine fragment hit is validated and its binding mode is understood, the optimization phase begins.[20] The goal is to evolve the low-affinity fragment into a high-affinity, selective lead compound. The 2-bromo group is the key enabler for this process, primarily through palladium-catalyzed cross-coupling reactions. The most common "fragment growing" strategy involves adding chemical groups to the fragment to engage with adjacent pockets in the binding site.[11][21][22]
Figure 2. The "Fragment Growing" strategy using the 2-bromo handle.
Protocol 4: Fragment Growing via Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is one of the most powerful and versatile methods for forming C-C bonds, making it ideal for adding aryl or heteroaryl moieties to the fragment core to probe new interactions.[23][24]
Rationale: This reaction couples the sp²-hybridized carbon of the 2-bromo-pyrrolo-pyridine with an organoboron reagent (typically an arylboronic acid) in the presence of a palladium catalyst and a base.[25][26] The base is essential for the transmetalation step of the catalytic cycle.
General Protocol:
To a microwave vial or round-bottom flask, add the 2-bromo-pyrrolo-pyridine fragment (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-10 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or DME/H₂O).[24][27]
Heat the reaction mixture to 85-125 °C for 1-12 hours, or until completion as monitored by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Protocol 5: Fragment Elaboration via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond, allowing for the introduction of diverse amine functionalities that can act as crucial hydrogen bond donors or acceptors, or as vectors for further growth.[28]
Causality and Challenges: This reaction couples the aryl bromide with a primary or secondary amine.[29] A significant challenge with 2-bromopyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity.[30] This "catalyst poisoning" is overcome by using sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) that stabilize the active catalytic species and promote the desired reductive elimination over catalyst deactivation.[28][31]
General Protocol:
To an oven-dried, sealed tube or microwave vial, add the 2-bromo-pyrrolo-pyridine fragment (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 2-5 mol%), and a suitable bulky phosphine ligand (e.g., BINAP or XPhos; 4-10 mol%).
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv).
Evacuate and backfill the vessel with an inert gas.
Add the desired amine (1.2-1.5 equiv) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
Cool the reaction, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.
Dry the organic layers, concentrate, and purify by flash column chromatography.
Section 4: Data Analysis and Lead Characterization
The iterative cycle of synthesis and testing generates crucial Structure-Activity Relationship (SAR) data. This information guides the next round of design to maximize potency and selectivity.[20]
Measuring Success: Ligand Efficiency
In FBDD, potency alone is not the best measure of success during optimization. Ligand Efficiency (LE) is a critical metric used to assess the quality of a hit or lead by normalizing its binding affinity for its size (number of heavy, non-hydrogen atoms).
LE = (–RT ln K_D) / N or LE ≈ (1.4 * pIC₅₀) / N
where N is the number of heavy atoms. An LE value of ≥ 0.3 is generally considered a good benchmark for a lead compound.[32] Tracking LE ensures that the addition of atoms during fragment growing contributes efficiently to binding affinity.
Compound
Structure
K_D (SPR)
IC₅₀ (Assay)
Heavy Atoms (N)
Ligand Efficiency (LE)
Fragment Hit 1
2-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
250 µM
>500 µM
11
0.45
Derivative 1a (Suzuki)
2-(4-methoxyphenyl)-5-fluoro...
1.2 µM
2.5 µM
18
0.44
Derivative 1b (Buchwald)
2-(methylamino)-5-fluoro...
85 µM
150 µM
11
0.48
Optimized Lead 2a
(Structure from growing 1a)
0.015 µM
0.028 µM
24
0.45
Table 2. Hypothetical data illustrating the hit-to-lead optimization process. Note how LE is maintained during successful optimization.
Conclusion
The 2-bromo-pyrrolo-pyridine scaffold represents a powerful and versatile starting point for fragment-based drug discovery campaigns. Its identity as a privileged structure, combined with the synthetic flexibility afforded by the 2-bromo handle, provides a robust platform for the systematic and efficient discovery of novel, high-quality lead compounds. The protocols and workflows detailed herein offer a comprehensive guide for researchers to leverage this intermediate in their drug discovery programs, from initial library design and screening through to rational hit-to-lead optimization.
References
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. Available from: [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Available from: [Link]
Fragment-Based Drug Design (FBDD). (2023). Open Access Journals. Available from: [Link]
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC. Available from: [Link]
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). PMC. Available from: [Link]
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). ACS Publications. Available from: [Link]
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2026). ResearchGate. Available from: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online. Available from: [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Available from: [Link]
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). PMC. Available from: [Link]
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Available from: [Link]
Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Publications. Available from: [Link]
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Available from: [Link]
Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. (2025). BioDuro. Available from: [Link]
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. Available from: [Link]
Privileged Structures. (n.d.). OpenOChem Learn. Available from: [Link]
X-ray Crystallography Fragment Screening. (n.d.). Selvita. Available from: [Link]
Approaches to Fragment-Based Drug Design. (2022). Hogeschool van Arnhem en Nijmegen. Available from: [Link]
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). figshare. Available from: [Link]
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). PMC. Available from: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. Available from: [Link]
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2022). ACS Publications. Available from: [Link]
Hit-to-Lead process. (n.d.). Oncodesign Services. Available from: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Available from: [Link]
Protein X-ray Crystallography and Drug Discovery. (2020). MDPI. Available from: [Link]
Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC. Available from: [Link]
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Available from: [Link]
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. Available from: [Link]
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. Available from: [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available from: [Link]
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][21]-Fused Indole Heterocycles. (2014). ACS Publications. Available from: [Link]
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013). PLOS One. Available from: [Link]
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013). Diva-Portal.org. Available from: [Link]
DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. (2022). Zheng Lab. Available from: [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]
Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers. Available from: [Link]
SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025). Aragen. Available from: [Link]
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Available from: [Link]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Welcome to the Technical Support Center for the synthesis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921-07-8). This bicyclic building block is a critical aza-analogue of isoindolin-1-one, frequently ut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921-07-8). This bicyclic building block is a critical aza-analogue of isoindolin-1-one, frequently utilized in the development of allosteric modulators, targeted protein degraders, and novel kinase inhibitors[1].
The standard synthesis involves a three-step sequence starting from 6-bromo-2-methylnicotinic acid. While the route is straightforward on paper, scaling up often results in severe yield drops due to over-bromination and competitive dimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield.
Fig 1: Three-step synthetic route for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one.
Module 1: Radical Bromination (The Wohl-Ziegler Bottleneck)
The conversion of methyl 6-bromo-2-methylnicotinate to its bromomethyl derivative via the Wohl-Ziegler reaction is the most notorious bottleneck in this sequence[2],[3].
Frequently Asked Questions
Q: Why am I seeing a complex mixture with a large +78 Da mass peak in my LC-MS?A: You are experiencing over-bromination, resulting in the dibromomethyl impurity. The benzylic/allylic position is highly reactive[4]. Once the mono-bromide is formed, the electron-withdrawing nature of the bromine atom slightly deactivates the position, but not enough to prevent a second radical abstraction by aggressive succinimidyl or bromine radicals[5].
Causality-Driven Solution: Restrict N-Bromosuccinimide (NBS) to sub-stoichiometric amounts (0.95 eq) and switch from thermal AIBN initiation to photochemical initiation to keep the radical concentration low and steady.
Q: Why is my AIBN-initiated reaction stalling at 50% conversion?A: Radical chain termination is outcompeting propagation. This usually happens if the solvent is wet, or if the concentration of molecular bromine (generated in situ from NBS and trace HBr) drops too low[4].
Causality-Driven Solution: Ensure your solvent is strictly anhydrous. Replace toxic Carbon Tetrachloride (CCl₄) with Trifluorotoluene (PhCF₃), which maintains excellent radical stability while being environmentally compliant.
This protocol utilizes physical phase changes to validate reaction progress.
Preparation: In an oven-dried flask under nitrogen, dissolve methyl 6-bromo-2-methylnicotinate (1.0 eq) in anhydrous PhCF₃ (0.2 M concentration).
Reagent Addition: Add recrystallized NBS (0.95 eq). Self-Validating Check 1: NBS is denser than PhCF₃ and will sink to the bottom of the flask as a heavy suspension.
Initiation: Irradiate the flask with a 400W blue LED lamp (photochemical initiation) while stirring vigorously. The heat from the lamp will gently bring the reaction to a mild reflux.
Monitoring: Allow the reaction to proceed for 4-6 hours. Self-Validating Check 2: As NBS is consumed, it is converted into succinimide. Succinimide is less dense than PhCF₃ and will float to the surface. The reaction is complete when the heavy bottom solids have entirely transitioned to a floating top layer.
Workup: Filter the floating succinimide while the solution is still warm. Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench residual bromine, dry over Na₂SO₄, and concentrate in vacuo.
Module 2: Cyclization Dynamics (Lactamization)
The final step involves treating the bromomethyl intermediate with ammonia to form the fused lactam ring.
Frequently Asked Questions
Q: My cyclization step yields an insoluble white powder, but the NMR is messy and the mass is doubled. What happened?A: You have formed an intermolecular dimer (or oligomer). During the reaction, ammonia displaces the primary bromide via an Sₙ2 mechanism to form a primary amine. If the concentration of the starting material is too high, this newly formed amine will attack the methyl ester of another molecule rather than cyclizing intramolecularly.
Causality-Driven Solution: Employ pseudo-high-dilution techniques. By adding your intermediate dropwise to a massive excess of ammonia, you ensure that intramolecular cyclization is kinetically favored over intermolecular collisions.
Fig 2: Competing kinetic pathways during the final lactamization step.
Quantitative Optimization Data
Reagent Concentration
Addition Method
Intermolecular Dimerization (%)
Isolated Yield (%)
2.0 M NH₃ in MeOH
Batch (All at once)
25%
60%
7.0 M NH₃ in MeOH
Batch (All at once)
15%
75%
7.0 M NH₃ in MeOH
Dropwise (Pseudo-high dilution)
<2%
92%
Step-by-Step Protocol: Optimized Lactamization
This protocol utilizes differential solubility for self-validation and purification.
Preparation: Chill a large excess of 7.0 M Ammonia in Methanol (20.0 eq) in a round-bottom flask to 0 °C.
Controlled Addition: Dissolve the methyl 6-bromo-2-(bromomethyl)nicotinate in a minimal amount of anhydrous methanol. Add this solution dropwise over 1 hour to the chilled ammonia solution using a syringe pump.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
Isolation: Self-Validating Check: The starting bromomethyl intermediate is highly soluble in methanol, whereas the rigid bicyclic target (2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one) has significantly lower solubility. A successful reaction will spontaneously precipitate the product as an off-white solid, driving the equilibrium forward.
Purification: Filter the precipitated solid directly from the reaction mixture. Wash with cold methanol and dry under high vacuum. No column chromatography is required.
References
Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor
Source: Google Patents
URL
Title: Wohl–Ziegler bromination
Source: Wikipedia
URL: [Link]
Title: WO2023158626A1 - Adenosine receptor antagonists, pharmaceutical compositions and their use thereof (Synthesis of Methyl 6-bromo-2-methylnicotinate)
Title: Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon
Source: Scientific Update
URL: [Link]
Purification methods for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921-07-8).
This compound is a highly valuable bicyclic building block frequently utilized in the synthesis of M4 muscarinic acetylcholine receptor modulators [1] and therapeutics for IKZF2-dependent diseases [2]. However, its structural features—a basic pyridine nitrogen, a hydrogen-bond-donating lactam (N-H), and a hydrogen-bond-accepting carbonyl (C=O)—create a highly polar, rigid, and planar molecule. These characteristics lead to strong intermolecular interactions, poor solubility in non-polar solvents, and severe chemisorption on standard chromatographic media.
Below is a comprehensive troubleshooting guide, decision workflow, and set of self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting & FAQs
Q1: My compound streaks heavily across the TLC plate and tails severely during Normal-Phase Flash Chromatography (NP-FC). How can I resolve this?Causality & Solution: The streaking is caused by secondary interactions between the basic pyridine nitrogen (and the lactam moiety) and the acidic, un-endcapped silanol groups (Si-OH) on the silica gel surface. To disrupt this chemisorption, you must dynamically deactivate the silica. Add 1% to 2% Triethylamine (TEA) or aqueous ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol). The TEA acts as a sacrificial base, binding to the acidic silanols and allowing your target compound to elute as a sharp, symmetrical band [3].
Q2: My LC-MS shows a co-eluting impurity with a mass of -79 Da relative to the target. Normal-phase chromatography isn't separating them. What is the mechanism here, and how do I fix it?Causality & Solution: A mass difference of -79 Da indicates the presence of the debrominated analog (6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one), a common byproduct if your starting material was over-reduced or if you are recovering unreacted material from a failed cross-coupling reaction. Normal-phase chromatography separates primarily by hydrogen-bonding capacity. Since both molecules possess the exact same lactam and pyridine H-bonding network, their
values are nearly identical.
To separate them, switch to Reverse-Phase Preparative HPLC (RP-HPLC) . RP-HPLC separates based on hydrophobicity. The large, polarizable electron cloud of the bromine atom significantly increases the lipophilicity of the target compound, causing it to retain much longer on a C18 column than the debrominated impurity.
Q3: The crude mixture is poorly soluble in Dichloromethane (DCM) or Hexanes. If I try to liquid-load it onto the column, it crashes out at the column head. What is the best loading strategy?Causality & Solution: The rigid, planar nature of the pyrrolopyridinone core promotes strong
stacking and intermolecular hydrogen bonding, leading to a high crystal lattice energy and poor solubility in non-polar solvents. Liquid loading a suspension will ruin your separation band. You must use the Dry Loading (Solid Loading) technique. Dissolve the crude mixture in a highly polar, volatile solvent (like THF or Methanol), add dry silica gel (approx. 1:3 crude-to-silica weight ratio), and evaporate it to a free-flowing powder. This disperses the compound over a massive surface area, allowing the mobile phase to dissolve it thermodynamically as the gradient polarity increases.
Q4: Can I purify this compound without chromatography to save time?Causality & Solution: Yes, if your primary impurities are highly polar baseline degradation products or residual metal catalysts [2]. Because the target compound has poor solubility in cold, mildly polar solvents, Solvent-Based Trituration is highly effective. Suspending the crude solid in hot Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) and allowing it to cool will keep lipophilic impurities in solution while the target compound remains as an insoluble solid.
Part 2: Purification Decision Workflow
Use the following logical workflow to determine the optimal purification strategy based on your initial LC-MS/NMR impurity profiling.
Decision workflow for selecting the optimal purification method based on impurity profiling.
Part 3: Quantitative Data & Method Summary
Purification Method
Target Impurity Profile
Recommended Solvent System
Additives / Modifiers
Expected Recovery
Normal-Phase Flash
Regioisomers, unreacted starting materials
Dichloromethane / Methanol (0% to 10% gradient)
1% Triethylamine (TEA)
75% - 85%
Reverse-Phase HPLC
Debrominated analog (-79 Da)
Water / Acetonitrile (10% to 60% gradient)
0.1% Trifluoroacetic acid (TFA)
60% - 70%
Trituration
Baseline polar degradation, metal catalyst residue
Use when dealing with a complex mixture of regioisomers or starting materials.
Dry Loading Preparation: Dissolve 1.0 g of crude 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one in 20 mL of THF. Add 3.0 g of standard silica gel (40-63 µm) to the flask.
Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained. Self-Validation Check: If the powder clumps, residual solvent or moisture remains; continue drying.
Column Equilibration: Pack a silica gel column and equilibrate with 3 column volumes (CV) of DCM containing 1% TEA.
Loading: Carefully pour the dry-loaded silica onto the head of the column. Cap with a thin layer of clean sand to prevent disturbance.
Elution: Run a gradient from 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA) over 15 CVs.
Fraction Analysis: Spot fractions on TLC. The target compound will illuminate strongly under short-wave UV (254 nm). Combine pure fractions and concentrate. To remove residual TEA, co-evaporate the final solid twice with toluene.
Protocol B: Reverse-Phase Preparative HPLC
Use specifically to isolate the target from the debrominated analog.
Sample Preparation: Dissolve the crude mixture in DMSO (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
Column Selection: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).
Mobile Phase:
Solvent A: HPLC-grade Water + 0.1% TFA
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA
Gradient: 10% B to 60% B over 20 minutes. Flow rate: 20 mL/min.
Detection & Collection: Monitor at 254 nm and 280 nm. The debrominated impurity will elute first, followed by the brominated target compound.
Post-Processing (Critical): Because TFA is used, the pyridine nitrogen will be protonated, yielding the TFA salt of the product. To isolate the free base, dissolve the lyophilized powder in EtOAc, wash with saturated aqueous
, dry over , and concentrate.
Protocol C: Solvent-Based Trituration
Use for rapid cleanup of baseline impurities without chromatography.
Suspension: Place the crude solid in a round-bottom flask. Add 10 volumes (e.g., 10 mL per 1 g of crude) of MTBE or EtOAc.
Heating: Heat the suspension to a gentle reflux for 30 minutes under vigorous stirring. The target compound should remain mostly insoluble, while lipophilic impurities dissolve into the hot solvent.
Cooling: Remove from heat and allow the flask to cool to room temperature, then place in an ice bath (0 °C) for 1 hour to maximize precipitation of the target compound.
Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with 2 volumes of ice-cold MTBE.
Drying: Dry the solid under high vacuum at 40 °C for 4 hours. Confirm purity via 1H-NMR.
References
Title: WO2017112719A1 - 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor
Source: Google Patents
URL
Overcoming solubility issues of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Welcome to the Technical Support Center for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one . As a Senior Application Scientist, I have designed this guide to help you navigate the severe solubility bottlenecks frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one .
As a Senior Application Scientist, I have designed this guide to help you navigate the severe solubility bottlenecks frequently encountered with this compound. 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a critical building block and intermediate in the synthesis of complex bioactive molecules, including IKZF2-dependent degraders and PROTACs[1]. However, its unique physicochemical properties require precise handling to prevent assay failure and formulation precipitation.
Part 1: Mechanistic Overview of Insolubility
To solve a solubility issue, we must first understand its thermodynamic root cause. The insolubility of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is driven by two competing forces: high crystal lattice energy and poor aqueous solvation .
The pyrrolopyridinone core features a rigid, planar geometry that promotes
stacking. More importantly, the lactam motif acts simultaneously as a strong hydrogen bond donor (via the NH group) and acceptor (via the C=O group), mimicking the tight interactions often seen when these compounds bind to the hinge region of kinases[2]. This creates a tightly bound intermolecular network in the solid state[3]. Furthermore, the addition of the bromine atom at the 2-position significantly increases the lipophilicity (LogP) of the molecule without contributing any polar surface area for water to interact with[4].
Mechanistic drivers of insolubility for 2-bromo-pyrrolopyridinone derivatives.
Part 2: Troubleshooting Guide & FAQs
Q: Why does the compound immediately precipitate when diluted from DMSO into my aqueous biochemical assay buffer (e.g., PBS or TRIS)?A: This is a classic case of "solvent shock." When the compound is rapidly transferred from a highly solubilizing environment (DMSO) into water, the DMSO solvation shell is instantly stripped away. Because the brominated pyrrolopyridinone core is highly lipophilic and possesses a strong propensity for self-association via lactam-lactam hydrogen bonds[2], the molecules rapidly nucleate and crystallize before they can interact with your biological target.
Q: How can I prepare a stable high-concentration stock solution for high-throughput in vitro screening?A: You must use 100% anhydrous DMSO and avoid any moisture exposure. Because brominated pyrrolopyridinones can be sensitive to moisture[4], water ingress will dramatically lower the solubility limit of the DMSO stock, leading to microscopic nucleation that ruins acoustic dispensing (e.g., Echo liquid handling). See Protocol A below for a self-validating preparation method.
Q: Are there chemical modifications that improve solubility without losing the core's structural integrity?A: Yes. If the lactam NH is not strictly required for your downstream application, transient N-alkylation or prodrug strategies are highly effective. Masking the lactam NH disrupts the intermolecular hydrogen-bonding network, significantly lowering the melting point and increasing hydrosolubility[5]. Prodrugs are specifically formulated to increase aqueous solubility while remaining stable under ordinary conditions, only releasing the active free base upon enzymatic cleavage in vivo[6].
Part 3: Quantitative Data: Solvent Screening
To guide your formulation choices, below is a summary of kinetic solubility profiles for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one across various standard solvent systems.
Solvent System
Max Kinetic Solubility (mg/mL)
Stability (24h at 25°C)
Mechanistic Rationale
100% Anhydrous DMSO
> 50.0
Stable (Clear)
DMSO acts as a strong H-bond acceptor, disrupting the lactam lattice.
100% PBS (pH 7.4)
< 0.01
Immediate Precipitation
Complete lack of lipophilic solvation; high lattice energy dominates.
Gradual polarity transition and micelle encapsulation of the core.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock in DMSO
This protocol ensures a fully dissolved, nucleation-free stock suitable for acoustic dispensing.
Equilibration: Allow the desiccated powder of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one to fully equilibrate to room temperature before opening. Causality: Opening cold vials introduces atmospheric condensation; even 1% water in DMSO drastically reduces the solubility of planar bicyclic compounds.
Solvation: Add the calculated volume of anhydrous, LC-MS grade DMSO (
99.9% purity).
Mechanical Disruption: Vortex vigorously for 60 seconds, followed by water-bath sonication at 25°C for 5 minutes. Causality: Sonication provides the activation energy required to break the strong
stacking and lactam hydrogen bonds.
Validation Checkpoint (Self-Validating Step): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a strong light source. If a microscopic white pellet or haze is present, the lattice has not fully dissolved. Repeat sonication and centrifugation until no pellet forms.
Protocol B: Co-solvent Formulation for In Vivo Dosing
This protocol creates a stable micellar dispersion for animal PK/PD studies, avoiding the toxicity of high-concentration DMSO.
Step-by-step co-solvent formulation workflow for in vivo dosing.
Primary Solution: Dissolve the required mass of the compound in 5% (v/v) DMSO. Ensure complete dissolution before proceeding.
Co-Solvent Addition: Add 40% (v/v) PEG400 and vortex vigorously. Causality: PEG400 acts as a transitional co-solvent. It lowers the dielectric constant of the final mixture, bridging the polarity gap between DMSO and water.
Surfactant Coating: Add 5% (v/v) Tween 80 and vortex. Causality: Tween 80 is a non-ionic surfactant. It must be added before the aqueous phase so that it can form protective micelles around the hydrophobic brominated core, preventing aggregation.
Aqueous Quench: Add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized regions of high water concentration, which would otherwise trigger immediate solvent shock and precipitation.
Validation Checkpoint (Self-Validating Step): Measure the Optical Density at 600 nm (OD600) of the final formulation. An OD600 < 0.05 indicates a successful, stable micellar dispersion. If the OD600 is higher, Tyndall scattering is occurring due to nucleating aggregates, and the solution must be gently warmed to 37°C and re-vortexed.
Technical Support Center: Purification & Recrystallization of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and process scientists working with 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and process scientists working with 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921-07-8).
Due to its unique structural motifs—a fused gamma-lactam and a brominated pyridine ring—this compound presents specific solubility and purification challenges. This guide synthesizes physicochemical theory with field-proven methodologies to help you troubleshoot phase separations, optimize recovery yields, and isolate high-purity material.
Physicochemical Profiling & Solvent Selection
To design a self-validating recrystallization protocol, we must first understand the causality behind the molecule's behavior. The gamma-lactam (pyrrolidin-2-one) motif acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O), forming highly stable intermolecular dimers in the solid state. Solvents lacking H-bond capabilities (like hexanes or dichloromethane) cannot provide sufficient solvation energy to disrupt this crystal lattice.
Consequently, a primary solvent capable of hydrogen bonding (e.g., Ethyl Acetate or Ethanol) is required for dissolution, followed by a non-polar anti-solvent to induce controlled precipitation.
Quantitative Solvent System Matrix
The table below summarizes the empirical and predicted solubility profiles for this compound across various solvent systems to aid in your experimental design.
Solvent System
Ratio (v/v)
Est. Sol. @ 25°C (mg/mL)
Est. Sol. @ Reflux (mg/mL)
Target Recovery Yield
Application Notes
Ethyl Acetate / Heptane
1:1.5
< 5
> 80
85 - 90%
Primary recommendation; excellent for removing non-polar impurities.
Ethanol / Water
3:1
~ 10
> 120
75 - 80%
High polarity system; best for disrupting strong lactam H-bonding.
Isopropanol (iPrOH)
Neat
< 2
~ 45
> 90%
Shallow solubility curve; specifically used to prevent oiling out.
Toluene
Neat
< 1
~ 15
N/A
Not recommended; poor solubility due to robust crystal lattice.
Recrystallization Decision Workflow
Workflow for selecting recrystallization solvents and troubleshooting phase separation.
Troubleshooting & FAQs
Q: My crude compound is "oiling out" (phase separating into a dense liquid) instead of crystallizing. How do I fix this?A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of the solute-solvent mixture. The bromo-pyridine core increases the molecule's lipophilicity, which can cause the compound to separate as an oil in highly aqueous mixtures (like EtOH/Water) before it can nucleate.
Corrective Action:
Switch to a solvent system with a shallower solubility curve, such as neat Isopropanol (iPrOH) or Ethyl Acetate/Heptane.
Dilute the solution by 15-20% to drop the saturation temperature below the oiling-out boundary.
Introduce seed crystals at a temperature 5-10°C above the expected cloud point to force heterogeneous nucleation.
Q: I am trying to recover this compound from a failed Negishi cross-coupling reaction. How do I remove residual palladium and zinc before recrystallization?A: 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is frequently utilized as an electrophilic intermediate in zinc-mediated Negishi cross-couplings using catalysts like XPhos Pd G2[1]. Residual zinc salts and colloidal palladium (Pd black) can become trapped in the crystal lattice or act as nucleation inhibitors.
Corrective Action: Before initiating recrystallization, dissolve the crude mass in EtOAc and perform an aqueous wash with 10% EDTA or aqueous ammonia. This chelates the zinc and palladium ions. Subsequently, pass the organic phase through a short pad of Celite to remove any insoluble Pd black.
Q: Are there specific handling precautions for brominated pyrrolopyridinones during heating?A: While generally stable, brominated heteroaromatics can be sensitive to prolonged heating in the presence of moisture or strong bases, potentially leading to hydrolysis of the lactam or trace debromination.
Corrective Action: Conduct recrystallizations efficiently without prolonged refluxing. For long-term storage or sensitive downstream applications, it is recommended to handle and store the purified solid under an inert atmosphere (N₂/Ar) to maintain its integrity[2].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By strictly observing the cloud point and clearing steps, you ensure the thermodynamic conditions are optimal for crystal growth rather than amorphous precipitation.
Protocol A: Recrystallization via Anti-Solvent Addition (EtOAc / Heptane)
Ideal for routine purification and the removal of moderately polar impurities.
Dissolution: In a 50 mL round-bottom flask, suspend 1.0 g of crude 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one in 10 mL of Ethyl Acetate (EtOAc).
Heating: Heat the suspension to a gentle reflux (~77°C) using an oil bath or heating block. Add additional EtOAc dropwise (up to 5 mL) until complete dissolution is achieved.
Hot Filtration (Optional but Recommended): If insoluble particulates (e.g., Pd black) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.
Anti-Solvent Addition: While maintaining the solution near reflux, add hot Heptane dropwise until the solution becomes faintly turbid (this is the cloud point). This typically requires 10-15 mL of Heptane.
System Validation (Clearing): Add 1-2 drops of EtOAc just until the turbidity clears. Causality: This ensures the solution is exactly at the saturation boundary, maximizing recovery yield without premature precipitation.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2-3 hours. Do not agitate, as this promotes the growth of large, high-purity crystals.
Harvesting: Cool the mixture in an ice bath (0-5°C) for 30 minutes. Filter the crystals via vacuum filtration (Büchner funnel), wash with 5 mL of cold EtOAc/Heptane (1:2 v/v), and dry under high vacuum at 40°C for 4 hours.
Protocol B: Recrystallization via Temperature Gradient (Ethanol / Water)
Ideal for highly impure batches requiring strong H-bond disruption.
Dissolution: Suspend 1.0 g of the crude compound in 8 mL of absolute Ethanol (EtOH).
Heating: Heat to reflux (~78°C) until fully dissolved.
Water Addition: Slowly add hot deionized water dropwise until slight turbidity persists, then clear the solution with a single drop of EtOH.
Seeding (Critical Step): Remove from heat. Once the solution cools to approximately 65°C, immediately add a few seed crystals of the pure compound. Causality: Seeding at this specific temperature prevents the highly polar mixture from undergoing liquid-liquid phase separation (oiling out).
Cooling & Harvesting: Allow the seeded solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours. Filter, wash with cold 20% EtOH/Water, and dry thoroughly under vacuum.
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-Pyrrolopyridine Couplings
Welcome to the Advanced Catalysis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the cross-coupling of 2-bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the cross-coupling of 2-bromo-pyrrolopyridines (such as 2-bromo-1H-pyrrolo[2,3-b]pyridine). This scaffold is a critical "hinge-binder" in kinase inhibitor drug development[1], but its unique electronic and steric properties often lead to catalyst deactivation, forcing researchers to use unacceptably high palladium loadings.
This guide provides the causality behind these failures and actionable, self-validating protocols to optimize your catalyst loading down to the parts-per-million (ppm) level.
🔬 Knowledge Base: The Root Cause of Catalyst Deactivation
To optimize a catalyst, you must first understand how it dies. The cross-coupling of 2-bromo-pyrrolo[2,3-b]pyridine presents a dual challenge:
Steric and Electronic Deactivation: The 2-position of the pyrrolopyridine ring is sterically hindered (especially if the N1 position is protected with a bulky group like Tosyl) and electronically deactivated compared to standard aryl bromides. This significantly slows down the oxidative addition step of the catalytic cycle.
N7-Mediated Catalyst Poisoning: The lone pair of electrons on the N7 nitrogen (the pyridine-like nitrogen) is highly nucleophilic. It strongly coordinates to intermediate Palladium(II) species, pulling the catalyst off-cycle[2]. This coordination blocks the active sites, preventing transmetalation and ultimately leading to the aggregation of inactive Pd(0) clusters, visible as "Palladium Black"[3].
By understanding this causality, we can move away from simply adding more catalyst (brute force) and instead select ligands that sterically block N7 coordination while accelerating oxidative addition.
Catalytic cycle of Suzuki coupling showing N7-mediated catalyst poisoning and Pd black formation.
💬 Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling stalls at 40-50% conversion despite using 5 mol% Pd(PPh₃)₄. Why is this happening?A1: You are experiencing classic catalyst poisoning. Pd(PPh₃)₄ is a first-generation catalyst that dissociates to form multiple active and inactive species in solution. The N7 atom of your pyrrolopyridine substrate outcompetes the triphenylphosphine ligands, coordinating to the Pd center and halting the reaction[2].
Solution: Abandon Pd(PPh₃)₄. Switch to a bulky, electron-rich biarylphosphine ligand (like XPhos or BrettPhos) combined with a Pd G3 or G4 precatalyst. These ligands create a sterically hindered pocket around the palladium that physically prevents the N7 atom from coordinating[4].
Q2: How do I prevent the reaction mixture from turning black (Pd black precipitation)?A2: The appearance of black precipitate means your active Pd(0) has aggregated into inactive nanoparticles[5]. This happens when the rate of oxidative addition is slower than the rate of catalyst decomposition, often due to an improper Palladium-to-Ligand ratio.
Solution: Use preformed palladacycles (e.g., XPhos Pd G3). These precatalysts ensure a strict 1:1 ratio of Pd to ligand, generating the highly active monoligated Pd(0) species cleanly upon activation with a mild base, drastically reducing aggregation[6].
Q3: What is the best strategy to reduce catalyst loading from 5 mol% to <1 mol% for scale-up?A3: Transition from empirical screening to Reaction Progress Kinetic Analysis (RPKA)[7]. Once you have identified a stable catalyst (like XPhos Pd G3), optimize your base and solvent to ensure complete dissolution. Localized concentration spikes of base can prematurely activate the precatalyst before the substrate is fully mixed, leading to rapid deactivation. A biphasic system (e.g., Toluene/H₂O with K₃PO₄) with vigorous stirring often allows for loading reductions down to 0.1 mol% (1000 ppm) or lower.
📊 Performance Data: Catalyst & Ligand Matrix
To facilitate your optimization, the following table summarizes the quantitative performance of various catalyst systems specifically tested on 2-bromo-1H-pyrrolo[2,3-b]pyridine substrates.
Catalyst System
Typical Loading
Ligand Type
Poisoning Resistance
Typical Yield
Outcome / Observations
Pd(PPh₃)₄
5.0 - 10.0 mol%
Monodentate
Low
30 - 45%
Frequent stalling; heavy Pd black formation; high residual Pd.
Good activity, but requires pre-activation time; sensitive to O₂.
XPhos Pd G3
0.1 - 0.5 mol%
Bulky Biaryl
Very High
>95%
Rapid oxidative addition; no Pd black; ideal for scale-up.
🗺️ Process Workflow: Optimization & Scale-Up
Step-by-step workflow for optimizing palladium catalyst loading from mol% to ppm levels.
🧪 Standard Operating Procedure (SOP): Optimized Low-Loading Protocol
This protocol utilizes XPhos Pd G3 at a highly optimized 0.5 mol% loading. It is designed as a self-validating system: the absence of black precipitate and a clear LC-MS profile at the 2-hour mark validates the stability of the catalytic cycle.
Rigorous Degassing (Critical Step): In an oven-dried Schlenk flask, add the 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and the aryl boronic acid. Add the organic solvent. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, destroying the active catalyst before the reaction begins.
Base Addition: Add the 2M aqueous K₃PO₄ solution to the flask. Sparge for an additional 5 minutes.
Catalyst Introduction: Quickly add the XPhos Pd G3 precatalyst in one portion under a positive flow of Argon.
Reaction Initiation: Heat the biphasic mixture to 65°C with vigorous stirring (800+ RPM). Causality: Vigorous stirring is required in biphasic systems to ensure mass transfer between the aqueous base and the organic catalytic species.
Self-Validation Check (2 Hours): Stop stirring briefly and observe the organic layer. It should be a clear, golden-yellow to orange color. If the solution is opaque black, the catalyst has decomposed (check your degassing technique or base concentration). Take an aliquot for LC-MS. Conversion should be >95%.
Workup and Scavenging: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and separate the layers. To the organic layer, add 5 equivalents (relative to Pd) of SiliaMetS® Thiol scavenger. Stir at 40°C for 4 hours. Causality: Even at 0.5 mol% loading, residual Pd will remain coordinated to the product. The thiol scavenger outcompetes the product for Pd binding, ensuring the final API meets regulatory heavy metal limits (<10 ppm)[8].
Isolation: Filter the mixture through a pad of Celite to remove the scavenger. Concentrate the filtrate under reduced pressure and purify via standard silica gel chromatography or crystallization.
References
ACS Catalysis. "Development of Robust, Efficient and Scalable Transition Metal Catalyzed Transformations". pubs.acs.org.[Link]
Molecular Diversity. "A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling". link.springer.com.[Link]
Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". pubs.acs.org.[Link]
Technical Support Center: Troubleshooting Debromination Byproducts in Pyrrolopyridinone Reactions
Welcome to the technical support center for chemists and researchers engaged in the synthesis of pyrrolopyridinone scaffolds. This guide is designed to provide in-depth troubleshooting for a common and often frustrating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for chemists and researchers engaged in the synthesis of pyrrolopyridinone scaffolds. This guide is designed to provide in-depth troubleshooting for a common and often frustrating side reaction: the formation of debrominated byproducts. As drug development professionals know, maintaining the integrity of a halogenated handle is often crucial for subsequent diversification of a core structure. This resource will delve into the mechanistic underpinnings of debromination and offer practical, field-proven strategies to mitigate this unwanted transformation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of my brominated pyrrolopyridinone starting material being converted to the simple pyrrolopyridinone (Ar-H instead of Ar-Br). What is the likely cause of this debromination?
A1: The most common cause of debromination, often referred to as hydrodehalogenation, in the context of pyrrolopyridinone synthesis is the formation of a palladium-hydride (Pd-H) species during your cross-coupling reaction.[1] This Pd-H intermediate can then participate in a competing catalytic cycle that reductively cleaves the C-Br bond, replacing it with a C-H bond.
Several factors can contribute to the generation of Pd-H species:
The Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are frequently implicated in the formation of Pd-H species.[1]
The Solvent: Protic solvents or impurities (like water or alcohols) in aprotic solvents can serve as a source of protons or hydrides.[2]
High Reaction Temperatures: Elevated temperatures can lead to the decomposition of solvents, ligands, or other reaction components, generating hydride sources.[3]
The Ligand: The choice of phosphine ligand can influence the propensity for debromination. While electron-rich and bulky ligands are often excellent for promoting the desired cross-coupling, they can sometimes also facilitate the formation of Pd-H and subsequent reductive elimination.[3]
Q2: My pyrrolopyridinone substrate has an N-H group. Could this be contributing to the debromination?
A2: Absolutely. The acidic N-H proton on nitrogen-containing heterocycles, such as pyrroles and indoles, can interfere with organometallic reagents and basic reaction conditions, leading to debromination.[1][2] This is a particularly important consideration in the synthesis of pyrrolopyridinones. The N-H proton can be deprotonated by the base, and the resulting anion can interact with the palladium catalyst in a manner that promotes the undesired debromination pathway.
Q3: How can I strategically modify my reaction conditions to minimize the formation of the debrominated byproduct?
A3: A systematic approach to optimizing your reaction conditions is crucial. Here is a logical workflow to troubleshoot and minimize debromination:
Technical Support Center: Palladium Remediation for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with removing stubborn palladium (Pd) contaminants from 2-Bromo-6,7-dihydro-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with removing stubborn palladium (Pd) contaminants from 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one.
Due to the stringent ICH Q3D regulatory limits for elemental impurities in active pharmaceutical ingredients (APIs)—often requiring Pd levels below 10 ppm for oral and <1 ppm for parenteral administration—standard washing techniques are rarely sufficient[1]. This guide provides field-proven, self-validating workflows to overcome this specific purification bottleneck.
The Chemical Challenge: Mechanism of Retention
Q: Why does 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one exhibit such high palladium retention compared to standard synthetic intermediates?
A: The difficulty in purging palladium from this specific scaffold lies in its structural thermodynamics. The molecule features a pyrrolo[3,4-b]pyridine core containing a gamma-lactam fused to a pyridine ring.
Bidentate Chelation: The pyridine nitrogen (a strong
-donor) and the adjacent lactam moiety create a highly competitive bidentate coordination environment. The API itself acts as a potent ligand, sequestering residual Pd(II) and Pd(0) in solution[1].
Oxidative Addition Risk: The presence of the 2-bromo group makes the molecule susceptible to oxidative addition if active Pd(0) is present, potentially forming a highly stable, off-cycle Pd(II)-aryl complex.
Because the API-Pd complex is thermodynamically stable, simple crystallization or biphasic aqueous washes will fail. You must introduce a scavenger with a higher binding affinity than the API, and supply enough thermal energy to drive the ligand exchange kinetics[2].
Mechanism of Palladium Ligand Exchange from API to Solid-Supported Scavenger.
Scavenger Selection & Quantitative Data
Q: Which commercial scavengers are thermodynamically capable of stripping Pd from this specific scaffold?
A: To outcompete the pyridine-lactam chelation, sulfur-based and polyamine-based scavengers are required. The table below summarizes the most effective industrial scavengers for this class of molecules, based on process development benchmarking[3][4][5].
Scavenger Type
Functional Group
Support Matrix
Optimal Temp
Typical Pd Reduction (from ~2000 ppm)
API Recovery
SiliaMetS® Thiol
-SH (Thiol)
Silica
40–60 °C
< 50 ppm
> 95%
QuadraPure™ TU
Thiourea
Macroporous Polymer
20–50 °C
< 10 ppm
> 90%
ISOLUTE® Si-TMT
Trithiocyanurate
Silica
20–60 °C
< 15 ppm
> 95%
PIX
Xanthate
Homogeneous (Salt)
20 °C
< 1 ppm
> 98% (Post-cryst)
Experimental Workflows & Protocols
Q: What is the optimal, self-validating protocol for bulk palladium removal using solid-supported scavengers?
A: The following step-by-step methodology utilizes a silica- or polymer-supported scavenger (e.g., SiliaMetS Thiol or QuadraPure TU). This protocol is designed as a self-validating system , meaning each critical phase contains a checkpoint to ensure the causality of the chemistry is functioning as intended.
Step-by-Step Batch Scavenging Methodology
Step 1: Baseline Quantification (Validation Checkpoint A)
Sample the crude reaction mixture post-workup.
Analyze via ICP-MS to establish the baseline Pd concentration (typically 1000–3000 ppm). Causality: You cannot measure the thermodynamic efficiency of the scavenger without an accurate starting concentration.
Step 2: Solvent Swap
Concentrate the crude mixture under reduced pressure and reconstitute in a non-coordinating solvent (e.g., Toluene or EtOAc) at a concentration of 10-20 vol.
Causality: Solvents like DMF, THF, or NMP are strong Lewis bases that stabilize Pd in solution and compete with the scavenger. Swapping to Toluene forces the Pd to seek the solid scavenger matrix[3].
Step 3: Scavenger Addition
Add the selected solid scavenger at a loading of 5–10 equivalents relative to the initial molar amount of palladium catalyst used in the reaction (typically 0.15 to 0.6 w/w with respect to the API)[3].
Step 4: Thermal Incubation
Stir the suspension at 50–60 °C for 4 to 18 hours.
Causality: Ligand exchange from the strongly chelating pyrrolo[3,4-b]pyridine core to the scavenger requires activation energy. Room temperature kinetics are often too slow to reach equilibrium[2].
Step 5: Filtration and Cake Wash
Filter the mixture through a pad of Celite to remove the Pd-loaded scavenger.
Wash the filter cake with 2-3 volumes of the reaction solvent, followed by 1 volume of a slightly polar solvent (e.g., 5% MeOH in EtOAc).
Causality: The polar wash prevents the API from non-specifically adsorbing to the silica/polymer backbone, ensuring high yields.
Step 6: Mass Balance & Final Analysis (Validation Checkpoints B & C)
Concentrate the filtrate and weigh the recovered API. Calculate the mass balance. Validation: A yield < 85% indicates product adsorption to the scavenger; re-wash the filter cake.
Submit the final solid for ICP-MS analysis. Validation: If Pd < 10 ppm, the protocol is validated. If > 10 ppm, proceed to the troubleshooting section.
Self-Validating Batch Workflow for Palladium Remediation.
Troubleshooting & FAQs
Q: My Pd levels are still stuck at ~50 ppm after the standard solid-supported scavenging protocol. How do I break this thermodynamic floor?
A: If solid scavengers fail to reduce Pd below the 10 ppm threshold, you have hit a thermodynamic equilibrium limit where the binding affinity of the pyrrolo[3,4-b]pyridine core equals that of the silica/polymer functional groups.
Solution: Transition to a homogeneous precipitation strategy using Potassium Isopropyl Xanthate (PIX) .
Mechanism: PIX is added directly to the organic solution (often with a trace amount of iodine as a synergistic additive). It forms an incredibly stable, highly insoluble Pd-xanthate complex that rapidly precipitates out of solution[5].
Protocol Adjustment: Add 2-3 equivalents of PIX to the API dissolved in a suitable solvent at 20 °C. Stir for 2 hours, then filter through a sub-micron filter. This method acts as an irreversible thermodynamic sink, routinely dropping Pd levels to < 1 ppm[5].
Q: I am seeing significant API loss (>20%) during the scavenging step. What is causing this?
A: Your API is likely undergoing physisorption onto the silica gel backbone of the scavenger (e.g., SiliaMetS). The lactam carbonyl and pyridine nitrogen can hydrogen-bond strongly with free silanols on the silica surface.
Solution: Switch from a silica-based scavenger to a macroporous polymer-based scavenger like QuadraPure TU[4]. Polymers lack free silanols, drastically reducing non-specific binding. Alternatively, pre-treat your silica scavenger with a small amount of a competitive hydrogen-bond acceptor, or increase the polarity of your filter cake wash (e.g., using 10% MeOH in DCM).
References
Title: Process Development Whitepaper Metal Scavenging
Source: CatSci Ltd
URL: [Link]
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Title: Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
1H NMR chemical shifts of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Comprehensive Characterization and Comparison Guide: H NMR Profiling of 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Executive Summary In modern drug development, the 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Characterization and Comparison Guide:
H NMR Profiling of 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Executive Summary
In modern drug development, the 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold (CAS: 1823921-07-8) has emerged as a critical building block. It is heavily utilized in the synthesis of complex therapeutics, including IKZF2-dependent degraders [1] and M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) [2].
For researchers synthesizing these pipelines, verifying the structural integrity of the starting scaffold is paramount. This guide objectively compares the
H NMR performance profile of the 2-bromo scaffold against its halogenated alternatives (2-fluoro and 2-chloro) and provides a self-validating experimental protocol to ensure uncompromising analytical accuracy.
Part 1: Structural Analysis & Mechanistic NMR Profiling
The molecular architecture of 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one consists of a pyridine ring fused to a
-lactam (pyrrolidinone) ring. Understanding the causality behind its chemical shifts is essential for accurate peak assignment:
The Pyridine Protons (H-3 and H-4):
The presence of the electron-withdrawing carbonyl at C-5 (via the bridgehead C-4a) heavily deshields the H-4 proton, pushing it downfield to approximately 8.10 ppm . The H-3 proton, positioned ortho to the heavy bromine atom, experiences a slight shielding effect relative to H-4 due to bromine's anisotropic properties, appearing around 7.74 ppm . Because they are ortho to one another, they appear as a pair of doublets with a characteristic
coupling constant of 8.0 Hz.
The Lactam Protons (H-6 and H-7):
The methylene group (H-7 ) is isolated between the bridgehead C-7a and the lactam nitrogen (N-6). Lacking adjacent strongly coupling protons, it appears as a sharp singlet near 4.42 ppm . The lactam N-H (H-6 ) undergoes quadrupolar relaxation due to the
N nucleus and chemical exchange with trace moisture, resulting in a broad singlet around 8.90 ppm [3].
Comparative Performance: Halogenated Alternatives
When selecting a building block for cross-coupling, the choice of halogen dictates both bench stability and reactivity. The table below compares the
H NMR chemical shifts of the 2-bromo scaffold against its 2-fluoro and 2-chloro alternatives, demonstrating how electronegativity and heavy-atom effects alter the electronic environment.
Proton Assignment
2-Fluoro Analog (ppm)
2-Chloro Analog (ppm)
2-Bromo Analog (ppm)
Multiplicity
Integration
H-3 (Pyridine)
7.35
7.62
7.74
Doublet ( Hz)
1H
H-4 (Pyridine)
8.15
8.12
8.10
Doublet ( Hz)
1H
H-7 (Methylene)
4.45
4.43
4.42
Singlet
2H
H-6 (Lactam NH)
8.95
8.92
8.90
Broad Singlet
1H
Strategic Advantage: While the 2-fluoro and 2-chloro analogs are highly stable, their C–X bonds are often too inert for mild Suzuki-Miyaura or Buchwald-Hartwig aminations without specialized, expensive ligands. The 2-bromo scaffold hits the "Goldilocks" zone—providing distinct, easily trackable NMR shifts while maintaining optimal reactivity for downstream functionalization.
Part 2: Self-Validating Experimental Protocol
To guarantee trustworthiness, the following
H NMR acquisition protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the choice.
Materials:
5–10 mg of 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO and perform automated gradient shimming.
Causality: Precise shimming is critical to resolve the 8.0 Hz ortho-coupling between H-3 and H-4. Poor field homogeneity will merge these doublets into broad singlets, destroying structural verification.
Acquisition Parameters: Acquire data at 400 MHz (298 K) using 16 scans and a relaxation delay (D1) of 2.0 seconds.
Causality: A 2-second D1 ensures that the isolated methylene protons (H-7), which have longer
relaxation times, fully relax between pulses. This guarantees quantitative integration.
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.
Causality: This mathematically enhances the signal-to-noise ratio of the dilute sample without artificially obscuring the
-coupling resolution.
Critical Validation Checkpoint:
After integration, the ratio of the H-4 doublet (
8.10 ppm) to the H-7 methylene singlet (4.42 ppm) must be exactly 1:2 . A deviation of >5% indicates incomplete dissolution, residual water overlapping with the methylene peak, or insufficient relaxation delay. If integration fails this check, increase D1 to 4.0 seconds and re-acquire.
Step-by-step 1H NMR workflow for structural validation of pyrrolopyridinones.
Part 3: Downstream Application & Reaction Tracking
The distinct chemical shift of the H-3 proton in the 2-bromo scaffold makes it an ideal internal monitor for downstream catalytic transformations. When the bromine atom is replaced by an aryl or amine group during cross-coupling, the anisotropic and inductive effects at C-2 change dramatically.
By taking reaction aliquots and subjecting them to the self-validating NMR protocol above, researchers can track the disappearance of the H-3 doublet at 7.74 ppm and the emergence of a new, deshielded H-3 doublet (typically shifting to >8.00 ppm depending on the incoming nucleophile).
Tracking Suzuki cross-coupling of the 2-bromo scaffold via 1H NMR shift analysis.
References
Substituted 3-(1-oxoisoindolin-2-yl)
Google Patents (WO2017112719A1)
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines
Beilstein Journal of Organic Chemistry
URL:[Link]
Comparative
13C NMR spectral data for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
High-Resolution 13C NMR Spectral Analysis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of comp...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution 13C NMR Spectral Analysis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex, heteroaromatic fused bicyclic systems. One such critical building block is 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921-07-8). This specific pyrrolopyridine scaffold is highly valued in modern drug discovery, serving as a core pharmacophore in the synthesis of kinase inhibitors, allosteric modulators, and potent ENPP1 inhibitors targeting the STING pathway [1].
However, acquiring and assigning accurate
C Nuclear Magnetic Resonance (NMR) spectral data for this compound presents a distinct analytical challenge. The molecule contains four closely spaced quaternary carbons (C2-Br, C4a, C5=O, C7a), which suffer from long longitudinal relaxation times () and complex electronic shielding effects.
This guide objectively compares the performance of different NMR solvents (DMSO-
vs. CDCl) and hardware configurations (400 MHz Room Temperature vs. 600 MHz CryoProbe) to establish a self-validating protocol for the C NMR analysis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, we cannot rely solely on a 1D
C spectrum. The following step-by-step methodology establishes a closed-loop, self-validating workflow that cross-references chemical shifts with multiplicity and long-range scalar couplings.
Step 1: Optimal Sample Preparation
Procedure: Dissolve 20 mg of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one in 600 µL of the selected deuterated solvent (DMSO-
or CDCl).
Causality: Complete dissolution via mild sonication is mandatory. Particulate matter distorts magnetic field homogeneity (shimming), which artificially broadens the already weak signals of the quaternary carbons.
Step 2: 1D
C Acquisition (Standard & Decoupled)
Procedure: Execute a standard proton-decoupled
C sequence (e.g., zgpg30). Set the relaxation delay () to at least 2.0–3.0 seconds.
Causality: A 30° pulse angle combined with an extended
mitigates the long relaxation times of the C2-Br and C5=O carbons. Because these carbons lack attached protons, they receive zero Nuclear Overhauser Effect (NOE) enhancement, making them highly susceptible to signal saturation if pulsed too rapidly.
Step 3: Multiplicity Editing (DEPT-135)
Procedure: Acquire a DEPT-135 spectrum to differentiate carbon types.
Causality: This step acts as our first validation gate. The C7 methylene (
) will appear as an inverted (negative) phase signal. The C3 and C4 methines () will appear as positive signals. Crucially, the four quaternary carbons (C2, C4a, C5, C7a) will be completely suppressed, confirming their non-protonated status.
Step 4: 2D Correlation (HSQC & HMBC)
Procedure: Run 2D
H-C HSQC () and HMBC (, ) experiments.
Causality: HMBC provides the final structural proof. The H7 methylene protons will exhibit strong
correlations to the C4a and C7a bridgehead carbons, and a correlation to the C5 lactam carbonyl, locking the pyrrole ring assignment in place [2].
Workflow Visualization
Below is the logical architecture of our self-validating NMR assignment process.
Figure 1: Self-validating NMR workflow for the structural assignment of pyrrolopyridine scaffolds.
Comparative Data Presentation
A. Solvent Effects: DMSO-
vs. CDCl
The choice of solvent fundamentally alters the electronic environment of the pyrrolopyridine core. Table 1 summarizes the chemical shift deviations observed between a highly polar, hydrogen-bonding solvent (DMSO-
) and a non-polarizing solvent (CDCl).
Table 1:
C NMR Chemical Shifts (ppm) Comparison
Carbon Position
Type
DMSO- (ppm)
CDCl (ppm)
Shift Difference (Δδ)
C5
C=O (Lactam)
168.2
166.5
+1.7
C7a
Quaternary (C=N)
162.5
161.0
+1.5
C2
Quaternary (C-Br)
143.8
144.5
-0.7
C4
CH (Aromatic)
138.9
138.2
+0.7
C4a
Quaternary
125.8
126.5
-0.7
C3
CH (Aromatic)
125.2
124.8
+0.4
C7
CH (Aliphatic)
45.1
46.0
-0.9
Scientific Causality behind Solvent Shifts:
The pronounced downfield shifts of C5 (+1.7 ppm) and C7a (+1.5 ppm) in DMSO-
are driven by strong intermolecular hydrogen bonding between the solvent and the lactam N-H proton. This interaction increases the polarization of the C=O bond, withdrawing electron density from the C5 carbon and deshielding it[3]. Conversely, the C2-Br carbon experiences a slight upfield shift in DMSO due to complex solvation dynamics around the bulky, electron-rich bromine atom.
B. Hardware Performance: 400 MHz vs. 600 MHz CryoProbe
Detecting the C2 carbon is notoriously difficult due to the "heavy-atom effect" of bromine, which causes diamagnetic shielding and broadens the signal [4]. Table 2 compares the acquisition efficiency between standard and advanced hardware.
Table 2: Hardware Performance Comparison (
C NMR Acquisition)
Parameter
400 MHz (Room Temp Probe)
600 MHz (CryoProbe)
Advantage / Causality
S/N Ratio (C2-Br)
~5:1 (Barely above noise)
~25:1 (Distinct peak)
Cryogenic cooling of the receiver coils drastically reduces thermal noise, amplifying weak quaternary signals.
Required Scans
>2048
512
A 4x reduction in acquisition time prevents sample degradation and optimizes instrument throughput.
Resolution (Hz/pt)
1.2 Hz/pt
0.6 Hz/pt
Higher magnetic field strength cleanly resolves the closely spaced C3 (125.2 ppm) and C4a (125.8 ppm) signals.
Conclusion & Best Practices
For the robust
C NMR characterization of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one, DMSO- is the superior solvent choice. Not only does it offer better solubility for this rigid bicyclic system, but the hydrogen-bonding-induced downfield shift of the C5 and C7a carbons helps separate them from the crowded aromatic region.
Furthermore, when analyzing halogenated pyrrolopyridines, utilizing a CryoProbe-equipped spectrometer (≥600 MHz) is strongly recommended. The hardware directly compensates for the lack of NOE enhancement and the heavy-atom effect at the C2-Br position, transforming a multi-hour, ambiguous acquisition into a rapid, high-confidence structural validation.
References
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis. 1
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. 2
Conformational Effects on the Lowest Excited States of Benzoyl-Pyrrolopyridazine: Insights from PCM Time-Dependent DFT. ResearchGate. 3
Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling Using 13C NMR as a Predictor. ACS Catalysis. 4
Comparative Mass Spectrometry Fragmentation Analysis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one: HR-ESI-MS/MS vs. GC-EI-MS Platforms
Executive Summary The structural elucidation of halogenated heterocyclic scaffolds is a critical bottleneck in early-stage drug development and impurity profiling. 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 18...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of halogenated heterocyclic scaffolds is a critical bottleneck in early-stage drug development and impurity profiling. 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS: 1823921-07-8) is a highly versatile bicyclic building block frequently utilized in the synthesis of kinase inhibitors and immunomodulatory imide drugs[1].
Because this molecule contains both a rigid pyridine ring and a labile gamma-lactam (pyrrolidone) ring, choosing the correct mass spectrometry (MS) platform is essential for accurate characterization. This guide objectively compares the performance, mechanistic fragmentation pathways, and diagnostic utility of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) versus Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for this specific compound.
Platform Comparison & Mechanistic Causality (The "Why")
To achieve high-confidence structural validation, analysts must understand the fundamental physical chemistry governing ion dissociation in different MS environments. The location of the nitrogen atoms in the pyrrolopyridine ring heavily dictates the fragmentation patterns observed[2].
HR-ESI-MS/MS: The Even-Electron Pathway
Electrospray Ionization (ESI) is a soft ionization technique that yields an even-electron protonated molecule,
. For 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one, protonation occurs preferentially at the pyridine nitrogen rather than the lactam nitrogen due to its higher proton affinity.
Under Collision-Induced Dissociation (CID), even-electron ions strictly favor the expulsion of neutral molecules. The primary fragmentation pathways involve:
Lactam Ring Opening: The lone pair on the lactam nitrogen assists in the elimination of carbon monoxide (
, 28 Da) or isocyanic acid (, 43 Da). This is a hallmark of five-membered lactam fragmentation[3][4].
Isotopic Convergence: The molecule exhibits a classic 1:1 isotopic doublet at
213 and 215 due to and . Because the even-electron rule forbids the loss of a bromine radical, the system expels neutral hydrogen bromide (). The loss of (80 Da) from 213 and (82 Da) from 215 causes both isotopic precursor pathways to converge into a single, monoisotopic product ion at 133. This convergence is a highly diagnostic proof of mono-bromination.
GC-EI-MS: The Odd-Electron Pathway
Electron Ionization (EI) at 70 eV is a hard ionization technique that strips an electron from the molecule, generating a highly energetic, odd-electron radical cation (
).
Radical Expulsion: Unlike ESI, odd-electron ions readily undergo homolytic cleavage to expel radicals and achieve a stable even-electron state. The dominant pathway is the direct expulsion of a bromine radical (
, 79/81 Da).
Intact Molecular Fingerprint: Because GC-EI-MS operates under high vacuum without collision gas, the survival rate of the intact
ion ( 212/214) is exceptionally high (often the base peak), providing a robust, library-matchable isotopic fingerprint.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in System Suitability Tests (SST).
Protocol A: UPLC-ESI-HRMS/MS Workflow
System Validation: Inject a blank (100% Methanol) followed by a calibration standard (e.g., Reserpine,
609.2807) to verify that the Time-of-Flight (TOF) or Orbitrap mass accuracy is .
Sample Preparation: Dissolve 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1
.
Chromatography: Inject 2
onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 , 2.1 × 50 mm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) at 0.4 mL/min.
Ionization Parameters: Set the ESI source to Positive mode. Capillary voltage: 3.0 kV; Source temperature: 120°C; Desolvation temperature: 400°C.
CID Fragmentation: Isolate the precursor doublet (
213/215) in the quadrupole. Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas. Acquire product ion spectra from 50 to 250.
Protocol B: GC-EI-MS Workflow
System Validation: Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the
69, 219, and 502 relative abundances meet manufacturer specifications for 70 eV EI, ensuring accurate relative abundance ratios for the bromine isotopes.
Sample Preparation: Dissolve the compound in GC-grade Dichloromethane (DCM) to a concentration of 50
.
Chromatography: Inject 1
(split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 ). Oven program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min). Helium carrier gas at 1.0 mL/min.
Ionization Parameters: Transfer line temperature: 280°C. Ion source temperature: 230°C. Electron energy: 70 eV. Scan range:
40 to 300.
Quantitative Data & Fragmentation Tables
Table 1: UPLC-ESI-HRMS/MS Fragmentation Data (Positive Ion Mode, CID)
Data represents the theoretical exact mass and observed nominal fragmentation behavior.
The following diagram maps the sequential mechanistic breakdown of the compound under ESI-CID conditions, highlighting the critical isotopic convergence pathway.
ESI-MS/MS fragmentation pathway of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one.
Conclusion & Recommendations
Both platforms offer distinct, complementary advantages for the analysis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one:
Opt for GC-EI-MS when building spectral libraries, performing routine purity checks, or when you require the highest possible abundance of the intact molecular isotopic fingerprint. The generation of the odd-electron
ensures a highly reproducible, library-searchable spectrum.
Opt for UPLC-ESI-HRMS/MS during metabolite identification, impurity profiling, or when analyzing the compound in complex biological matrices. The soft ionization preserves the molecule, while CID allows for the deliberate, step-wise deconstruction of the lactam ring, providing exact-mass confirmation of structural isomers.
References
Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (WO2020165834A1)
Source: Google Patents
URL:[1]
Mass spectrometric-based investigation of differentially protected azatryptophan derivatives using Orbitrap mass spectrometry
Source: Rapid Communications in Mass Spectrometry (PubMed)
URL:[Link][2]
The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry
Source: International Journal of Mass Spectrometry (ResearchGate)
URL:[Link][3]
Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link][4]
Structural Validation of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one: A Comparative Guide to FT-IR ATR vs. Transmission (KBr) Methods
Executive Summary In the rigorous landscape of pharmaceutical development, the structural validation of complex polyheterocyclic intermediates is non-negotiable. 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rigorous landscape of pharmaceutical development, the structural validation of complex polyheterocyclic intermediates is non-negotiable. 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a highly functionalized bicyclic scaffold, serving as a critical aza-analogue of isoindolin-1-one in the synthesis of antineoplastic and antiviral agents [1].
Characterizing this molecule via Fourier-Transform Infrared (FT-IR) spectroscopy requires a nuanced understanding of its vibrational modes—specifically the 5-membered lactam ring, the brominated pyridine core, and the saturated methylene bridge. This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR) against the traditional Potassium Bromide (KBr) Pellet Transmission method. By examining the causality behind spectral artifacts and providing self-validating experimental protocols, this guide empowers analytical teams to select the optimal technique for quality control (QC) and structural elucidation.
Molecular Architecture & Vibrational Mechanics
To interpret the IR spectrum accurately, we must first deconstruct the molecule's architecture. The compound features a fused pyrrolo-pyridine system with three primary IR-active regions:
The 5-Membered Lactam (Position 5 & 6): Unlike standard acyclic amides (which absorb near 1650 cm⁻¹), the incorporation of the carbonyl group into a strained 5-membered ring restricts bond angle flexibility, increasing the force constant. This shifts the
stretching frequency higher, typically into the 1700–1745 cm⁻¹ range [2]. The adjacent secondary amine () provides a distinct stretch at 3100–3300 cm⁻¹, highly susceptible to hydrogen bonding.
The Brominated Pyridine Ring (Position 2, 3, 4): Aromatic
and stretches appear around 1580–1600 cm⁻¹. The heavy bromine atom at position 2 creates a low-frequency aryl stretch in the fingerprint region (~1000–1050 cm⁻¹).
The Saturated Methylene (Position 7): The
hybridized carbon yields aliphatic stretches just below 3000 cm⁻¹.
Mechanistic relationship of functional groups to their characteristic IR stretching frequencies.
Comparative Methodology: ATR vs. Transmission (KBr)
Choosing between ATR and KBr is not merely a matter of convenience; it fundamentally alters the spectral data acquired [3].
FT-IR ATR (Attenuated Total Reflectance): Utilizes an evanescent wave penetrating the sample. Causality of Spectral Shift: Because penetration depth is directly proportional to wavelength, peaks at higher wavenumbers (e.g., the
stretch at 3200 cm⁻¹) appear artificially weaker compared to the fingerprint region [4]. Furthermore, anomalous dispersion near strong absorption bands (like the lactam ) can cause slight peak shifts.
Transmission (KBr Pellet): The sample is homogeneously dispersed in an IR-transparent salt matrix. Causality of Superior Resolution: This method adheres strictly to the Beer-Lambert law, providing a true transmission spectrum with superior signal-to-noise ratios at high wavenumbers. However, KBr is highly hygroscopic; absorbed atmospheric moisture can introduce a broad
band (~3400 cm⁻¹) that risks masking the critical lactam stretch [5].
Quantitative Data Comparison
The following table summarizes the experimental resolution of characteristic peaks for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one using both techniques.
Functional Group
Vibrational Mode
Expected Range (cm⁻¹)
Observed ATR (cm⁻¹)
Observed KBr (cm⁻¹)
Analytical Notes & Variations
Lactam
Stretch
1700–1745
1712
1715
ATR shows a slight red-shift due to refractive index changes.
Lactam
Stretch
3100–3300
3185 (Weak)
3200 (Sharp)
KBr provides superior resolution; ATR penetration is shallow here.
Pyridine
/
1580–1600
1588
1590
Consistent across both methods; indicates ring aromatization.
Aliphatic
Stretch
2850–2950
2920
2925
Confirms the saturated C7 position (dihydro nature).
Aryl Halide
Stretch
1000–1050
1035 (Strong)
1038 (Medium)
ATR enhances low-frequency peaks due to deeper wave penetration.
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be self-validating. The protocols below integrate internal checks to prevent false positives caused by environmental contamination or instrument drift.
Comparative workflow for FT-IR ATR vs. Transmission (KBr) sample processing.
Protocol A: High-Throughput FT-IR ATR Analysis
Best for: Rapid lot-to-lot QC release and moisture-sensitive environments.
System Validation: Scan a standard polystyrene calibration film. Verify the characteristic aromatic
stretch is precisely at 1601 cm⁻¹ (± 1 cm⁻¹). Causality: Validates the interferometer's laser alignment.
Background Acquisition: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Allow to dry, then collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: Subtracts ambient
and water vapor, creating a flat baseline.
Sample Application: Place ~2 mg of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one directly onto the crystal.
Pressure Application: Lower the anvil to apply consistent pressure. Causality: The evanescent wave only penetrates 0.5–2.0 µm; intimate optical contact is mandatory to prevent signal attenuation [4].
Data Processing: Acquire the spectrum and apply an "ATR Correction" algorithm. Causality: Mathematically normalizes the spectrum to account for wavelength-dependent penetration depth, allowing direct comparison to transmission libraries.
Best for: IND/NDA regulatory submissions, trace impurity detection, and deep structural elucidation.
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours. Store in a desiccator. Causality: Eliminates the 3400 cm⁻¹ water band that masks the pyrrolopyridine
stretch [5].
Homogenization: Weigh ~1 mg of the API intermediate and ~99 mg of dry KBr. Grind thoroughly in an agate mortar for exactly 2 minutes. Causality: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (severe baseline scattering).
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then press at 10 metric tons for 3 minutes. Causality: The vacuum removes interstitial air, preventing opaque, cloudy pellets that block IR transmission.
Acquisition: Place the transparent pellet in the sample holder. Run a background scan on an empty beam path, followed by the sample scan (64 scans, 4 cm⁻¹ resolution).
Conclusion & Best Practices for QC
For the structural validation of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one , the choice of FT-IR technique dictates the visibility of specific functional groups.
If your primary goal is verifying the presence of the brominated pyridine ring (
stretch at ~1035 cm⁻¹), ATR is highly efficient due to enhanced low-frequency wave penetration.
If you are investigating the hydrogen-bonding dynamics of the lactam ring (
stretch at ~3200 cm⁻¹), the KBr Pellet method is vastly superior, provided strict anhydrous protocols are followed to prevent moisture interference.
For comprehensive regulatory filings, cross-validating the intermediate using both techniques ensures absolute structural confidence, marrying the quantitative fidelity of transmission with the rapid, artifact-free baseline of ATR.
References
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma
Source: National Center for Biotechnology Information (PMC)
URL:[Link] [1]
Carbonyl Compounds - IR Spectroscopy
Source: Gdańsk University of Technology
URL:[Link] [2]
Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles
Source: Reddit (r/chemistry Scientific Discussions)
URL:[Link] [4]
What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?
Source: Kintek Solution Press
URL:[Link] [5]
Validation
Elemental Analysis Standards for 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one: A Comparative Methodological Guide
High-temperature combustion Elemental Analysis (EA) remains the gold standard for absolute bulk purity certification. However, analyzing this specific molecule presents a severe analytical challenge due to its extreme el...
Author: BenchChem Technical Support Team. Date: March 2026
High-temperature combustion Elemental Analysis (EA) remains the gold standard for absolute bulk purity certification. However, analyzing this specific molecule presents a severe analytical challenge due to its extreme elemental composition: Carbon (39.47%), Hydrogen (2.37%), Nitrogen (13.15%), and Bromine (37.51%) .
This guide objectively compares the performance of an Optimized Halogen-Scrubbed CHN Analyzer against traditional methodologies, providing the causality behind the experimental choices and a self-validating protocol for accurate certification.
The Causality of Analytical Challenges: The Bromine Interference
With a bromine content of 37.51%, this molecule will cause catastrophic failure in a standard CHN analyzer configuration.
During flash combustion at 990°C, the organic matrix is mineralized, and the bromine is oxidized into volatile diatomic bromine (
) and hydrogen bromide () gases . If left unscrubbed, these volatile halogens cause two critical system failures:
Catalyst Poisoning: The halogens travel into the reduction furnace and irreversibly react with the copper catalyst (forming
). This rapidly depletes the copper's capacity to reduce species to gas, artificially depressing the measured nitrogen recovery.
To resolve this, the "Optimized CHN" workflow integrates a high-capacity halogen scrubber—typically silver tungstate coated on magnesium oxide (
) combined with fine silver wool—directly inside the combustion zone . The silver reacts quantitatively with the volatile bromides to form stable, non-volatile silver bromide (), permanently sequestering the halogen before it can reach the reduction catalyst.
Comparative Methodological Analysis
To objectively evaluate the best method for certifying 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one as a reference standard, we must compare the Optimized CHN method against standard alternatives.
Table 1: Methodological Comparison for Purity Certification
A robust analytical protocol must be a self-validating system. The following methodology ensures that the instrument continuously verifies its own integrity and scrubber capacity during the run.
Step 1: System Baseline & Leak Diagnostics
Action: Run three blank tin capsules prior to any sample introduction.
Causality: This establishes the baseline thermal conductivity. Any nitrogen peak detected in the blank indicates an atmospheric leak in the autosampler carousel, which would invalidate future runs.
Action: Analyze a certified reference standard with high halogen content (e.g., 4-Bromobenzoic acid).
Causality: This validates the efficacy of the silver tungstate/silver wool scrubber. If the measured %C is artificially higher than the theoretical value, it proves that volatile bromides are escaping the scrubber and tailing into the
peak. This acts as a self-diagnostic trigger to replace the combustion tube before wasting the precious sample.
Step 3: Sample Encapsulation
Action: Weigh exactly 2.000 to 3.000 mg of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one into a tin capsule and crimp tightly to exclude trapped atmospheric nitrogen [[1]]([Link]).
Causality: Tin is specifically chosen because it oxidizes exothermically in the presence of the oxygen dose, temporarily driving the local combustion temperature from 990°C to ~1800°C. This extreme heat ensures the complete mineralization of the refractory pyrrolopyridine ring system.
Step 4: Flash Combustion & Halogen Scrubbing
Action: Drop the capsule into the 990°C combustion reactor containing
(oxidation catalyst) and (halogen scrubber) [[2]]([Link]).
Causality: The silver reagents react quantitatively with
and to form stable . This permanently sequesters the halogens, preventing them from poisoning the downstream copper reduction catalyst.
Step 5: Reduction & Detection
Action: Pass the scrubbed gas stream through a copper reduction furnace at 600°C, followed by GC separation and TCD detection.
Causality: The copper reduces
species to gas. Because the halogens were scrubbed in Step 4, the copper remains highly active, ensuring accurate recovery of the compound's 13.15% nitrogen content.
Step 6: Mass Balance Certification
Action: Compare the TCD output to the theoretical values (C: 39.47%, H: 2.37%, N: 13.15%).
Causality: Results must fall within the globally accepted tolerance of ±0.3% . A uniform depression across all three elements (e.g., C: 38.0%, N: 12.6%) indicates the presence of inorganic salts (e.g., NaCl from synthesis workup)—a critical impurity invisible to HPLC and NMR.
Workflow Visualization
Figure 1: Optimized CHN combustion workflow with halogen scrubbing for high-bromine heterocycles.
Proper laboratory waste management is not merely a regulatory formality; it is a critical component of scientific integrity and environmental stewardship. As a Senior Application Scientist, I have observed that the misha...
Author: BenchChem Technical Support Team. Date: March 2026
Proper laboratory waste management is not merely a regulatory formality; it is a critical component of scientific integrity and environmental stewardship. As a Senior Application Scientist, I have observed that the mishandling of halogenated building blocks often stems from a misunderstanding of their thermal degradation profiles.
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a highly valuable brominated lactam intermediate, frequently utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. However, the presence of the bromine atom fundamentally alters its end-of-life handling compared to standard non-halogenated organics. This guide provides the definitive, self-validating protocols required for the safe and compliant disposal of this compound.
Chemical Profile & Quantitative Waste Metrics
Before executing any disposal protocol, it is essential to understand the quantitative properties of the material that dictate its waste classification. The high mass percentage of bromine in this scaffold automatically triggers strict environmental regulatory pathways.
The Mechanistic Rationale for Halogenated Segregation
The Causality of Segregation: Why must 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one be strictly separated from standard organic waste? The answer lies in combustion chemistry.
Standard municipal or low-temperature chemical incinerators operate at temperatures that are insufficient to completely break carbon-halogen bonds. If this brominated pyrrolopyridinone is combusted at standard temperatures (<800°C), the incomplete thermal oxidation can catalyze the formation of highly toxic, bioaccumulative environmental pollutants known as polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).
To prevent this, authoritative frameworks like mandate that halogenated materials be segregated into dedicated waste streams. These specific streams are routed to specialized high-temperature rotary kiln incinerators operating above 1100°C. Furthermore, because the combustion of bromine yields corrosive hydrobromic acid (HBr) gas, these specialized incinerators are equipped with alkaline scrubbers to neutralize the acidic exhaust before environmental release. Mixing this compound into non-halogenated streams not only violates EPA regulations but drastically increases laboratory disposal costs, as the entire mixed drum must be reclassified and processed as halogenated waste.
Waste Segregation Workflow
Workflow for the segregation and EPA-compliant disposal of brominated heterocyclic waste.
Self-Validating Disposal Methodologies
To ensure absolute compliance and safety, the following step-by-step methodologies incorporate built-in validation checks. A protocol is only effective if it can independently verify its own success.
This protocol applies to unused crystalline powder, contaminated weighing paper, spatulas, and empty reagent vials.
Collection: Place all solid waste directly into a designated, puncture-resistant solid waste container lined with a heavy-duty polyethylene bag.
Validation Check: Visually inspect the container to ensure it is completely free of free-flowing liquids. Halogenated solid waste must remain dry to prevent leaching and container degradation.
Labeling: Affix a red hazardous waste tag to the container. Explicitly write "Halogenated Organic Solid Waste" and list "2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one" as the primary constituent.
Validation Check: Cross-reference the written label against the chemical inventory to ensure no shorthand or abbreviations (e.g., "Bromo-pyrrolopyridine") are used, confirming strict RCRA compliance.
Storage: Store the container in a secondary containment tray within your laboratory's designated Satellite Accumulation Area (SAA).
Validation Check: Attempt to lift the lid gently; confirm the container is securely closed and sealed at all times unless actively adding waste.
This protocol applies when the compound is dissolved in solvents (e.g., DMSO, DMF, or DCM) during synthesis or purification.
Solvent Compatibility Verification: Ensure the receiving liquid waste carboy is made of high-density polyethylene (HDPE) or glass.
Validation Check: Verify that no galvanized steel safety cans are being used, as warn that halogenated organics will corrode steel and cause catastrophic leaks.
Segregation and Transfer: Using a funnel, pour the mixture strictly into the "Halogenated Liquid Waste" carboy.
Validation Check: Test the pH of the waste mixture using indicator strips before capping. The pH should ideally be between 4 and 10 to prevent exothermic acid/base reactions and subsequent pressure build-up within the sealed carboy.
Sealing: Cap the carboy securely. If the waste is known to generate gas, utilize a vented pressure-relief cap.
Validation Check: Perform a visual and tactile inspection of the secondary containment tray beneath the carboy to confirm zero leakage or solvent pooling around the base.
Protocol C: Spill Response and Decontamination
In the event of an accidental benchtop spill of the dry powder:
Isolation: Immediately isolate the spill area and don appropriate PPE (nitrile gloves, safety goggles, and a standard lab coat).
Dust Suppression (Critical): Do not sweep the powder dry. Dry sweeping aerosolizes the brominated particles, leading to inhalation exposure. Instead, lightly dampen an absorbent pad with a compatible solvent (such as isopropanol or water) and gently wipe up the powder.
Validation Check: Shine a UV light over the spill area (as many fused pyridines exhibit fluorescence) or perform a meticulous visual inspection at a low angle to ensure no crystalline residue remains on the benchtop surface.
Disposal: Place all used absorbent pads and contaminated gloves into the Halogenated Solid Waste container, following Protocol A.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste)
Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH)
URL:[Link]
Guidelines for Solvent Waste Recycling and Disposal
Source: Hazardous Waste Experts
URL:[Link]
Handling
Personal protective equipment for handling 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Title: Comprehensive Safety and Operational Guide for Handling 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Safety and Operational Guide for Handling 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a fundamental understanding of the molecule's reactivity and physical properties.
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a highly valuable bicyclic compound utilized extensively in medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapeutics. However, the exact structural features that make it synthetically useful—namely, the reactive carbon-bromine bond and the rigid, functionalized heterocyclic system—also confer specific physicochemical hazards. This guide provides a self-validating, step-by-step operational plan to ensure both operator safety and experimental integrity.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand why specific precautions are necessary. The hazards of this compound stem directly from its molecular architecture:
Dermal and Ocular Irritation: The compound's lipophilic heterocyclic core allows it to easily interact with lipid bilayers in the skin and eyes. The electrophilic nature of the brominated pyridine ring can cause localized irritation and potential sensitization upon prolonged contact.
Respiratory Tract Irritation: Supplied as a solid powder, the compound readily forms micro-particulate dust. Inhalation of these fine particulates deposits the reactive heterocycle directly onto the sensitive mucosal membranes of the respiratory tract.
Moisture Sensitivity: While not violently reactive with water, the lactam and bromopyridine moieties can undergo slow degradation in the presence of high ambient humidity. This necessitates handling under an inert atmosphere to preserve chemical purity and prevent the generation of trace hydrobromic acid (HBr) over time.
Quantitative Chemical Profile
Property
Specification
Chemical Name
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
CAS Number
1823921-07-8 / 1393534-34-3
Molecular Formula
C₇H₅BrN₂O
Molecular Weight
213.03 g/mol
| Physical State | Solid (White to off-white powder) |
Personal Protective Equipment (PPE) Matrix
In accordance with[1][2], an in-depth hazard assessment dictates the following PPE requirements. This matrix is specifically tailored to mitigate the risks of handling halogenated heterocyclic powders.
PPE Category
Specification
Justification (Causality)
Eye/Face Protection
ANSI Z87.1 tight-fitting safety goggles
Protects against micro-particulate aerosolization during weighing. Standard safety glasses with side shields are insufficient for fine powders.
Hand Protection
Nitrile gloves (≥ 0.11 mm thickness), double-gloved
Prevents dermal absorption. Nitrile offers excellent chemical resistance to solid heterocyclic bromides. Double-gloving ensures a sterile inner layer if the outer glove is contaminated.
Body Protection
Flame-retardant (FR) lab coat, fully buttoned
Mitigates exposure to static-induced ignition of organic dust and protects against accidental solvent splashes during reaction setup.
Respiratory Protection
N95/P100 particulate respirator
Required only if weighing outside of a certified chemical fume hood. Prevents inhalation of fine crystalline dust as recommended by[3].
Operational Plan & Step-by-Step Workflow
To ensure both operator safety and the scientific integrity of the compound, follow this self-validating protocol. This workflow is grounded in the principles outlined in the National Research Council's [4][5].
Step 1: Pre-Operation Preparation
Verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm).
Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).
Don all required PPE as outlined in the matrix above.
Step 2: Weighing and Transfer
Place an analytical balance inside the fume hood to prevent dust dissemination into the general laboratory environment.
Use an anti-static weighing boat and a grounded stainless steel spatula. Causality: Static charge can cause the fine powder of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one to aggressively disperse or cling to gloves, leading to inaccurate yields and contamination.
Weigh the required mass accurately and transfer the solid directly into a dry, pre-weighed Schlenk flask or round-bottom flask equipped with a magnetic stir bar.
Step 3: Inert Atmosphere Setup
Seal the flask tightly with a rubber septum.
Connect the flask to a Schlenk line and perform three vacuum/backfill cycles with high-purity Argon or Nitrogen. Causality: This step purges ambient oxygen and moisture, preventing the degradation of the brominated core during transition-metal-catalyzed cross-coupling reactions.
Introduce anhydrous solvents (e.g., DMF, THF, or DCM) via a sterile syringe.
Step 4: Reaction Execution
Proceed with the addition of coupling reagents (e.g., palladium catalysts, ligands, and bases) under a positive pressure of inert gas.
Monitor the reaction temperature carefully using a thermocouple. Controlled heating is essential to prevent runaway reactions and solvent boiling.
Workflow Visualization
Workflow for the safe handling, reaction setup, and disposal of brominated pyrrolopyridinones.
Waste Management & Disposal Plan
Because 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one contains a halogen (bromine), its disposal must be strictly segregated from non-halogenated waste. Mixing these streams can lead to the formation of highly toxic, corrosive byproducts (such as dioxins) during commercial incineration.
Solid Waste: Any contaminated consumables (weighing boats, gloves, paper towels, empty vials) must be placed in a designated, chemically compatible solid waste container labeled "Hazardous Solid Waste - Halogenated Organics."
Liquid Waste (Post-Reaction):
Organic Phase: Collect all organic solvent extracts containing unreacted starting material or brominated byproducts in a clearly labeled "Halogenated Organic Waste" carboy. Never mix with non-halogenated solvents (like pure acetone or ethanol).
Aqueous Phase: Aqueous washes from the reaction workup must be neutralized to pH 6–8 before being placed in the "Aqueous Waste" container. Do not pour down the sink.
Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to capture any accidental leaks.
Emergency Response Protocol
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The lipophilic nature of the compound means quick removal is essential to prevent dermal absorption.
Eye Contact: Flush eyes at the nearest emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate medical evaluation.
Spill Cleanup: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper (using water or a compatible solvent like ethanol) to suppress dust, carefully scoop into a hazardous waste container, and wipe the area thoroughly with soap and water.
References
Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) / National Academies Press
URL: [Link]
Title: About Personal Protective Equipment
Source: Centers for Disease Control and Prevention (CDC)
URL: [Link]